Product packaging for Roxatidine Hemioxalate(Cat. No.:CAS No. 110925-92-3)

Roxatidine Hemioxalate

Cat. No.: B586261
CAS No.: 110925-92-3
M. Wt: 396.44
InChI Key: SRDQKICJPUSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Roxatidine Hemioxalate is a high-purity chemical reference standard compliant with major pharmacopeial guidelines. It is primarily used for Analytical Method Development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This compound provides traceability and ensures analytical accuracy in pharmaceutical research. This compound is the salt form of the active pharmaceutical ingredient related to Roxatidine acetate. Roxatidine acetate is a specific and competitive histamine H2-receptor antagonist . After oral administration, the prodrug roxatidine acetate is rapidly hydrolyzed to its active metabolite, roxatidine, which suppresses basal and stimulated gastric acid secretion by competitively blocking H2 receptors on parietal cells in the stomach . This mechanism makes it a compound of interest in gastrointestinal research. As a well-characterized analytical standard, this compound is essential for ensuring the quality, safety, and consistency of research and production processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O7 B586261 Roxatidine Hemioxalate CAS No. 110925-92-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQKICJPUSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718667
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-92-3
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Roxatidine Hemioxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine, the active metabolite of roxatidine hemioxalate, is a second-generation histamine H2 receptor antagonist. Its primary mechanism of action involves the competitive and reversible inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Beyond this principal function, in vitro studies have elucidated a multifaceted pharmacological profile for roxatidine, encompassing cytoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of roxatidine, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

Roxatidine's primary therapeutic effect stems from its activity as a competitive antagonist at the histamine H2 receptor.[1] By binding to H2 receptors on the basolateral membrane of gastric parietal cells, roxatidine blocks the binding of histamine, a key secretagogue for gastric acid. This action disrupts the downstream signaling cascade that leads to the activation of the H+/K+-ATPase proton pump and subsequent acid secretion.[1]

Inhibition of Adenylyl Cyclase and cAMP Production

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Roxatidine competitively inhibits this process. In vitro studies using isolated guinea-pig parietal cells have demonstrated that roxatidine causes a concentration-dependent inhibition of histamine-stimulated adenylyl cyclase activity.[2] This results in a rightward shift of the histamine concentration-response curve, characteristic of competitive antagonism.[2]

Quantitative Analysis of H2 Receptor Antagonism

The potency of roxatidine as an H2 receptor antagonist has been quantified in functional in vitro assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the original response, is a key metric.

ParameterValueCell/Tissue PreparationAssay TypeReference
pA2 (Roxatidine) 7.14 ± 0.04Isolated and enriched guinea-pig parietal cellsAdenylyl Cyclase Inhibition[2]
pA2 (Roxatidine Acetate) 6.85 ± 0.86Isolated and enriched guinea-pig parietal cellsAdenylyl Cyclase Inhibition[2]
pA2 (Ranitidine) 6.92 ± 0.01Isolated and enriched guinea-pig parietal cellsAdenylyl Cyclase Inhibition[2]
pA2 (Roxatidine) 7.03 ± 0.02Isolated guinea-pig parietal cells14C-Aminopyrine Accumulation[2]
pA2 (Roxatidine Acetate) 7.15 ± 0.09Isolated guinea-pig parietal cells14C-Aminopyrine Accumulation[2]
pA2 (Ranitidine) 6.83 ± 0.10Isolated guinea-pig parietal cells14C-Aminopyrine Accumulation[2]

Table 1: Quantitative data on the H2 receptor antagonist activity of roxatidine and its prodrug, roxatidine acetate, in comparison to ranitidine.

H2_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates Roxatidine Roxatidine Roxatidine->H2R Competitively Inhibits AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Figure 1: Signaling pathway of histamine H2 receptor activation and its inhibition by roxatidine.

Cytoprotective Mechanisms

Beyond its antisecretory effects, roxatidine exhibits direct cytoprotective properties on the gastric mucosa.

Stimulation of Mucus Secretion and Synthesis

In vitro studies using cultured rabbit gastric mucosal cells have shown that roxatidine, unlike other H2 antagonists like cimetidine, ranitidine, and famotidine, dose-dependently increases both the secretion and synthesis of mucus.[3] This effect is independent of prostaglandins and nitric oxide pathways.[3] The stimulation of mucus synthesis is observed to be maximal after 4 hours of exposure to roxatidine, with maximal secretion occurring after 8 hours.[3]

Enhancement of Gastric Mucosal Cell Proliferation

Roxatidine has been demonstrated to dose-dependently enhance the proliferation of human gastric mucosal cells (MKN 28 cell line) in vitro.[4] This proliferative effect, assessed by [3H]thymidine uptake and cell counts, is independent of its acid-inhibiting action and is not associated with an increase in the mRNA expression of TGF-alpha or EGFR.[4]

Cytoprotective_Mechanisms cluster_mucus Mucus Production cluster_proliferation Cellular Proliferation Roxatidine Roxatidine Mucus_Synthesis Increased Mucus Synthesis Roxatidine->Mucus_Synthesis Mucus_Secretion Increased Mucus Secretion Roxatidine->Mucus_Secretion Cell_Proliferation Enhanced Gastric Mucosal Cell Proliferation Roxatidine->Cell_Proliferation

Figure 2: Cytoprotective actions of roxatidine observed in vitro.

Anti-inflammatory Properties

Roxatidine has demonstrated significant anti-inflammatory effects in various in vitro models, independent of its H2 receptor antagonism.

Inhibition of NF-κB and p38 MAPK Signaling Pathways

In vitro studies using human mast cells (HMC-1) and macrophages (RAW 264.7) have shown that roxatidine suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[5][6] This inhibitory effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][7][8] Roxatidine has been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of key components in the p38 MAPK pathway.[5][7]

Cell LineStimulusEffect of Roxatidine (Concentration)Inhibited Mediators/PathwaysReference
Human Mast Cells-1 (HMC-1) PMACISuppression of cytokine production (6.25-25 µM)TNF-α, IL-6, IL-1β, NF-κB, p38 MAPK[5][6]
RAW 264.7 Macrophages LPSInhibition of inflammatory mediators (40-120 µM)PGE2, NO, Histamine, COX-2, iNOS, HDC, NF-κB, p38 MAPK[9]

Table 2: Summary of the in vitro anti-inflammatory effects of roxatidine.

Anti_Inflammatory_Pathway cluster_signaling Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMACI) p38_MAPK p38 MAPK Pathway Inflammatory_Stimuli->p38_MAPK NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Roxatidine Roxatidine Roxatidine->p38_MAPK Inhibits Roxatidine->NF_kB Inhibits Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines

Figure 3: Anti-inflammatory signaling pathways inhibited by roxatidine.

Experimental Protocols

Histamine H2 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of roxatidine for the histamine H2 receptor.

Materials:

  • Membrane preparation from cells expressing histamine H2 receptors (e.g., CHO or HEK293 cells)

  • Radioligand: [3H]-Tiotidine or [125I]-Aminopotentidine

  • Unlabeled roxatidine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled roxatidine in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled H2 antagonist) from total binding.

  • Plot the percentage of specific binding against the logarithm of the roxatidine concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, and Roxatidine Dilutions Start->Prepare_Reagents Incubate Incubate Membrane, Radioligand, and Roxatidine Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Figure 4: Experimental workflow for a radioligand binding assay.

In Vitro Gastric Acid Secretion Assay ([14C]-Aminopyrine Uptake)

Objective: To assess the inhibitory effect of roxatidine on histamine-stimulated acid secretion in isolated parietal cells.

Materials:

  • Isolated and enriched parietal cells

  • [14C]-Aminopyrine

  • Histamine

  • Roxatidine

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubate isolated parietal cells with varying concentrations of roxatidine.

  • Stimulate the cells with histamine in the presence of [14C]-aminopyrine.

  • After an incubation period, separate the cells from the medium by centrifugation.

  • Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

  • The accumulation of [14C]-aminopyrine within the cells is an index of acid secretion.

  • Determine the concentration-dependent inhibition of aminopyrine uptake by roxatidine.

Mucus Secretion and Synthesis Assay ([3H]-Glucosamine Labeling)

Objective: To quantify the effect of roxatidine on mucus secretion and synthesis.

Materials:

  • Cultured gastric mucosal cells

  • [3H]-Glucosamine

  • Roxatidine

  • Scintillation cocktail and counter

Procedure:

  • Culture gastric mucosal cells to confluence.

  • Incubate the cells with [3H]-glucosamine in the presence of varying concentrations of roxatidine for a defined period (e.g., 8 hours).[3]

  • To measure mucus secretion, collect the culture medium and measure its radioactivity.

  • To measure mucus synthesis, lyse the cells and measure the radioactivity of the cell lysate.

  • Quantify the dose-dependent effect of roxatidine on [3H]-glucosamine incorporation into secreted and intracellular mucus.

Conclusion

The in vitro mechanism of action of this compound is multifaceted. While its primary therapeutic utility is derived from potent and competitive histamine H2 receptor antagonism, leading to the inhibition of gastric acid secretion, it also possesses significant cytoprotective and anti-inflammatory properties. The stimulation of gastric mucus production, enhancement of mucosal cell proliferation, and inhibition of pro-inflammatory signaling pathways contribute to its overall pharmacological profile. This in-depth technical guide provides a foundation for further investigation into the diverse mechanisms of roxatidine and for the development of novel therapeutic strategies targeting these pathways.

References

An In-depth Technical Guide to the Synthesis and Purification of Roxatidine Hemioxalate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Roxatidine Hemioxalate, a histamine H₂ receptor antagonist. The document details the multi-step chemical synthesis, purification methodologies, and analytical characterization necessary for obtaining high-purity this compound for research and development purposes.

Introduction

Roxatidine is a specific and competitive histamine H₂ receptor antagonist. It is the active metabolite of Roxatidine Acetate, a pro-drug form that enhances oral absorption.[1][2] Upon administration, Roxatidine Acetate is rapidly hydrolyzed by esterases in the small intestine, plasma, and liver to yield Roxatidine.[1] Roxatidine effectively suppresses gastric acid secretion and is used in the treatment of peptic ulcers and related gastrointestinal disorders.[3][4] For research purposes, the stable hemioxalate salt of Roxatidine is often preferred. This guide outlines a robust laboratory-scale synthesis and purification procedure for this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, Roxatidine Acetate. This is followed by the hydrolysis of the acetate group to yield Roxatidine, which is then converted to its hemioxalate salt.

Synthesis of Roxatidine Acetate

The synthesis of Roxatidine Acetate typically starts from m-hydroxybenzaldehyde and piperidine. A common synthetic route is outlined below.

Reaction Scheme:

Roxatidine Acetate Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Amidation cluster_4 Step 5: Acetylation m-Hydroxybenzaldehyde m-Hydroxybenzaldehyde Intermediate_1 3-(Piperidin-1-ylmethyl)phenol m-Hydroxybenzaldehyde->Intermediate_1 Piperidine, NaBH4 Piperidine Piperidine Piperidine->Intermediate_1 Intermediate_1_ref 3-(Piperidin-1-ylmethyl)phenol Intermediate_2 N-[3-[3-(Piperidin-1-ylmethyl)phenoxy]propyl]phthalimide Intermediate_1_ref->Intermediate_2 Base (e.g., K2CO3) Reagent_2 N-(3-Bromopropyl)phthalimide Reagent_2->Intermediate_2 Intermediate_2_ref N-[3-[3-(Piperidin-1-ylmethyl)phenoxy]propyl]phthalimide Intermediate_3 3-[3-(Piperidin-1-ylmethyl)phenoxy]propylamine Intermediate_2_ref->Intermediate_3 Hydrazine Hydrate Intermediate_3_ref 3-[3-(Piperidin-1-ylmethyl)phenoxy]propylamine Roxatidine_Base Roxatidine Intermediate_3_ref->Roxatidine_Base Heat Glycolic_Acid Glycolic Acid Glycolic_Acid->Roxatidine_Base Roxatidine_Base_ref Roxatidine Roxatidine_Acetate Roxatidine Acetate Roxatidine_Base_ref->Roxatidine_Acetate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Roxatidine_Acetate

Caption: Synthetic pathway for Roxatidine Acetate.

Experimental Protocol:

A detailed protocol for the synthesis of Roxatidine Acetate hydrochloride is described in Chinese patent CN102993121A.[5] The overall yield reported is 68%.[5]

Hydrolysis of Roxatidine Acetate to Roxatidine

The conversion of Roxatidine Acetate to Roxatidine is achieved through alkaline hydrolysis, which cleaves the acetate ester bond to yield the corresponding alcohol.

Reaction Scheme:

Roxatidine Hydrolysis Roxatidine_Acetate Roxatidine Acetate Roxatidine Roxatidine Roxatidine_Acetate->Roxatidine Alkaline Hydrolysis (e.g., NaOH or KOH)

Caption: Hydrolysis of Roxatidine Acetate to Roxatidine.

Experimental Protocol:

A general procedure for the alkaline hydrolysis of an ester can be adapted for this step.[1][6]

  • Dissolution: Dissolve Roxatidine Acetate in a suitable solvent, such as methanol or ethanol.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the solution. The reaction mixture is typically heated under reflux to ensure complete hydrolysis.[6]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the Roxatidine free base. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield crude Roxatidine.

Formation of this compound

The final step involves the formation of the hemioxalate salt by reacting the Roxatidine free base with oxalic acid.

Reaction Scheme:

This compound Formation Roxatidine Roxatidine Roxatidine_Hemioxalate This compound Roxatidine->Roxatidine_Hemioxalate 2:1 Molar Ratio Oxalic_Acid Oxalic Acid Oxalic_Acid->Roxatidine_Hemioxalate

Caption: Formation of this compound salt.

Experimental Protocol:

A general procedure for the formation of an amine oxalate salt can be followed.[7][8]

  • Dissolution: Dissolve the crude Roxatidine free base in a suitable solvent, such as isopropanol or acetone.[7][9]

  • Salt Formation: In a separate flask, dissolve a stoichiometric amount of oxalic acid (0.5 equivalents per equivalent of Roxatidine) in the same solvent. Slowly add the oxalic acid solution to the Roxatidine solution with stirring.

  • Precipitation: The this compound salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent to remove any soluble impurities, and then dried under vacuum.

Purification of this compound

The crude this compound can be further purified by recrystallization to obtain a high-purity product suitable for research applications.

Experimental Protocol:

A general recrystallization procedure is as follows:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of isopropanol and diethyl ether has been reported to be effective for the recrystallization of amine oxalate salts.[7]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of Roxatidine and its Salts

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
RoxatidineC₁₇H₂₆N₂O₃306.4178273-80-0-
Roxatidine AcetateC₁₉H₂₈N₂O₄348.4478628-28-1Solid
This compoundC₁₇H₂₆N₂O₃ · 0.5C₂H₂O₄351.42110925-92-3White to Off-White Solid[10]

Table 2: Analytical Data for Roxatidine Purity Assessment by HPLC

ParameterCondition
Chromatographic System
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase20 mM KH₂PO₄ (pH 7.0) : Acetonitrile (5:1, v/v)[7]
Flow Rate1.0 mL/min
Detection
Wavelength272 nm
Quantification
Linearity Range5 - 1000 ng/mL[7]
Lower Limit of Quantitation (LLOQ)5 ng/mL[7]
Recovery> 87%[7]

Potential Impurities

During the synthesis of Roxatidine, several process-related and degradation impurities can be formed. These include deacetylated roxatidine, oxidative N-oxide derivatives, and other byproducts from side reactions.[7] It is crucial to monitor and control these impurities to ensure the quality of the final product.

Experimental Workflows

Diagram 1: Overall Workflow for Synthesis and Purification

Overall Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (m-Hydroxybenzaldehyde, Piperidine, etc.) Step1 Synthesis of Roxatidine Acetate Start->Step1 Step2 Hydrolysis to Roxatidine Step1->Step2 Step3 Salt Formation with Oxalic Acid Step2->Step3 Crude_Product Crude Roxatidine Hemioxalate Step3->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure Roxatidine Hemioxalate Drying->Pure_Product Purity_Analysis Purity Assessment (HPLC) Pure_Product->Purity_Analysis Characterization Structural Characterization (NMR, MS, IR) Purity_Analysis->Characterization

Caption: Overall workflow from synthesis to purified product.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. By following the outlined procedures and utilizing the specified analytical methods, researchers can obtain a high-purity compound essential for accurate and reproducible scientific investigation. Adherence to good laboratory practices and safety precautions is paramount throughout all stages of the synthesis and purification process.

References

In-Depth Technical Guide to Roxatidine Hemioxalate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Roxatidine Hemioxalate. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is the hemioxalate salt of Roxatidine, a second-generation histamine H2-receptor antagonist. Roxatidine itself is the active metabolite of Roxatidine Acetate.[1] The hemioxalate form enhances the stability and bioavailability of the active pharmaceutical ingredient.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-hydroxy-N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)acetamide, oxalate (2:1)[2]
CAS Number 110925-92-3[3]
Molecular Formula C₁₉H₂₈N₂O₇[4]
Molecular Weight 396.4 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 59-60 °C (for Roxatidine free base)[5]
Solubility Soluble in DMSO (up to 25 mg/ml, for Roxatidine free base)[5]
logP (Roxatidine) 1.5 (Computed)[6]
pKa (Roxatidine) 13.34 ± 0.10 (Predicted)[5]

Chemical Structure

Roxatidine possesses a core structure featuring a piperidinylmethylphenoxypropyl group attached to a hydroxyacetamide moiety. The hemioxalate salt is formed by the reaction of two molecules of roxatidine with one molecule of oxalic acid.

Chemical Structure of Roxatidine

Chemical Structure of Oxalic Acid

Synthesis

The synthesis of this compound involves the initial synthesis of the roxatidine free base, followed by salt formation with oxalic acid. The synthesis of roxatidine typically proceeds as follows:

  • Reductive Amination: Reaction of 3-hydroxybenzaldehyde with piperidine to form 3-(piperidin-1-ylmethyl)phenol.[1]

  • Williamson Ether Synthesis: The resulting phenol is reacted with a suitable 3-carbon aminopropyl synthon.

  • Amide Formation: The primary amine is then acylated to introduce the hydroxyacetamide group, yielding roxatidine.[1]

  • Salt Formation: Roxatidine free base is then reacted with oxalic acid in a 2:1 molar ratio in a suitable solvent to precipitate this compound.

Experimental Workflow for Roxatidine Synthesis

G 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Reductive_Amination Reductive_Amination 3-hydroxybenzaldehyde->Reductive_Amination Piperidine Piperidine Piperidine->Reductive_Amination 3-(piperidin-1-ylmethyl)phenol 3-(piperidin-1-ylmethyl)phenol Reductive_Amination->3-(piperidin-1-ylmethyl)phenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis 3-(piperidin-1-ylmethyl)phenol->Williamson_Ether_Synthesis 3-carbon_aminopropyl_synthon 3-carbon_aminopropyl_synthon 3-carbon_aminopropyl_synthon->Williamson_Ether_Synthesis Intermediate_Amine Intermediate_Amine Williamson_Ether_Synthesis->Intermediate_Amine Amide_Formation Amide_Formation Intermediate_Amine->Amide_Formation Acylating_Agent Acylating_Agent Acylating_Agent->Amide_Formation Roxatidine_Free_Base Roxatidine_Free_Base Amide_Formation->Roxatidine_Free_Base Salt_Formation Salt_Formation Roxatidine_Free_Base->Salt_Formation Oxalic_Acid Oxalic_Acid Oxalic_Acid->Salt_Formation Roxatidine_Hemioxalate Roxatidine_Hemioxalate Salt_Formation->Roxatidine_Hemioxalate

Caption: Synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of roxatidine in various matrices.

Table 2: HPLC Method Parameters for Roxatidine Analysis

ParameterCondition
Column Information not available
Mobile Phase Information not available
Flow Rate Information not available
Detection Information not available
Injection Volume Information not available
Run Time Information not available

Experimental Protocol for HPLC Analysis:

  • Standard and Sample Preparation: Prepare standard solutions of roxatidine and sample solutions by dissolving in the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.

  • Injection and Data Acquisition: Inject the prepared solutions and record the chromatograms.

  • Quantification: Determine the concentration of roxatidine in the samples by comparing the peak areas with those of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the determination of roxatidine.

Table 3: LC-MS Method Parameters for Roxatidine Analysis

ParameterCondition
Chromatography Information not available
Mass Spectrometry Information not available

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Extract roxatidine from the matrix using a suitable solvent.

  • LC Separation: Separate the analyte from other components using the specified LC conditions.

  • MS Detection: Detect and quantify roxatidine using the specified mass spectrometer settings.

Mechanism of Action and Signaling Pathways

Roxatidine is a competitive antagonist of the histamine H2 receptor, which is primarily located on the parietal cells of the gastric mucosa. By blocking this receptor, roxatidine inhibits the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway

Histamine, upon binding to the H2 receptor, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the H+/K+-ATPase proton pump, leading to gastric acid secretion.[7][8] Roxatidine competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire pathway.

Histamine H2 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Activates Roxatidine Roxatidine Roxatidine->H2_Receptor Inhibits Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Proton_Pump H+/K+-ATPase Proton Pump H_ion H+ Proton_Pump->H_ion Secretes ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Proton_Pump Activates K_ion K+ K_ion->Proton_Pump Uptakes

Caption: Inhibition of Gastric Acid Secretion by Roxatidine.

Anti-inflammatory Effects via NF-κB and p38 MAPK Pathways

Recent studies have indicated that roxatidine also possesses anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[9][10][11][12] These pathways are crucial in the inflammatory response, and their inhibition by roxatidine contributes to its therapeutic effects beyond acid suppression.

Inhibition of NF-κB and p38 MAPK Pathways by Roxatidine

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK Activates Roxatidine Roxatidine Roxatidine->IKK Inhibits Roxatidine->p38_MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_active->Inflammatory_Genes Induces

Caption: Anti-inflammatory Mechanism of Roxatidine.

Spectral Data

Table 4: Predicted Spectral Data for this compound

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the phenoxy ring, aliphatic protons of the piperidine and propyl chains, and the methylene protons of the hydroxyacetamide group. The presence of the oxalate counter-ion may cause slight shifts in the signals of nearby protons.
¹³C NMR Resonances for the aromatic carbons, aliphatic carbons of the piperidine and propyl groups, the carbonyl carbon of the amide, and the methylene carbon of the hydroxyacetamide. The carboxylate carbon of the oxalate would also be present.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (alcohol and carboxylic acid), N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ether and alcohol), and aromatic C-H and C=C stretching.
Mass Spectrometry (m/z) The mass spectrum would be expected to show the molecular ion peak for the roxatidine free base. Fragmentation patterns would likely involve cleavage of the ether linkage, the amide bond, and fragmentation of the piperidine ring.

Conclusion

This compound is a well-established histamine H2-receptor antagonist with a clear mechanism of action for reducing gastric acid secretion. Its chemical properties and structure are well-defined, and robust analytical methods exist for its quantification. Emerging research on its anti-inflammatory effects through the inhibition of NF-κB and p38 MAPK pathways suggests a broader therapeutic potential for this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

Roxatidine Hemioxalate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Roxatidine Hemioxalate. While specific, in-depth stability studies on the hemioxalate salt are not extensively available in public literature, this document synthesizes information from studies on its active metabolite, roxatidine, and its prodrug, roxatidine acetate, to provide a robust framework for handling and storage. This guide also outlines the requisite experimental protocols for conducting thorough stability assessments in line with regulatory expectations.

Introduction

Roxatidine, a potent and specific H2-receptor antagonist, is utilized in the management of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and gastroesophageal reflux disease. It is often administered as its prodrug, roxatidine acetate, which is rapidly metabolized to the active form, roxatidine. The hemioxalate salt of roxatidine is a form used in pharmaceutical preparations. Ensuring the stability of the active pharmaceutical ingredient (API) is paramount to maintaining its efficacy, safety, and quality throughout its shelf life. This guide addresses the critical aspects of this compound's stability profile and provides best practices for its storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValue
Chemical Name 2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid
CAS Number 110925-92-3
Molecular Formula C₁₉H₂₈N₂O₇
Molecular Weight 396.44 g/mol

Stability Profile

Detailed quantitative stability data for this compound is limited. However, studies on roxatidine and its acetate prodrug provide valuable insights into its potential degradation pathways and stability under various conditions.

General Storage Recommendations

Based on available safety data sheets and general handling guidelines, the following storage conditions are recommended for this compound:

  • Temperature: Store in a cool and dry place.[1] Refrigeration may also be a suitable storage condition.

  • Humidity: Keep container tightly closed in a dry and well-ventilated place to protect from moisture.

  • Light: While specific photostability studies on the hemioxalate salt are not available, it is prudent to protect the substance from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Stability in Biological Matrices

A study on the stability of roxatidine in human plasma provides an indication of its stability in a biological environment. The findings are summarized below:

ConditionConcentrationStability
Ambient Temperature5 ng/mL and 500 ng/mLStable for at least 2 hours
Freeze-Thaw Cycles (3 cycles)5 ng/mL and 500 ng/mLStable
Long-Term Storage (-80°C)5 ng/mL and 500 ng/mLStable for at least 90 days

Data adapted from a study on roxatidine in human plasma.[2]

Forced Degradation Studies (Inferred from Roxatidine Acetate)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for this compound is lacking, a preformulation study on Roxatidine Acetate provides a likely indication of its degradation behavior under stress conditions.

Stress ConditionObservation (for Roxatidine Acetate)
Acidic Hydrolysis Degradation is expected.
Alkaline Hydrolysis Degradation is expected.
Neutral Hydrolysis The drug is suggested to be relatively stable in water.
Oxidative Degradation Degradation is likely to occur.
Photodegradation The drug may be susceptible to degradation upon exposure to light.

These observations are based on studies of the prodrug, Roxatidine Acetate, and should be confirmed with specific studies on this compound.

Experimental Protocols

To ensure the quality and stability of this compound, the following experimental protocols are recommended.

Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

Example HPLC Method (adapted from roxatidine analysis): [2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: Approximately 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a λmax of 276 nm has been used for roxatidine acetate).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed on this compound to identify potential degradation pathways and products.

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.

  • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed at various time points to determine the rate and extent of degradation.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance, packaged in a container that simulates the proposed storage and distribution packaging.

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated). Parameters to be tested should include appearance, assay, and degradation products.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Q2(R1)) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability B->G H Analyze Samples & Identify Degradation Products C->H D->H E->H F->H G->H I Long-Term Stability Testing (e.g., 25°C/60% RH) H->I J Accelerated Stability Testing (e.g., 40°C/75% RH) H->J K Analyze Samples at Time Points I->K J->K L Determine Shelf-Life & Storage Conditions K->L

Caption: Workflow for Stability Assessment of this compound.

Hypothetical Degradation Pathway

Based on the chemical structure of roxatidine, a potential primary degradation pathway could involve hydrolysis of the amide bond. The following diagram illustrates this hypothetical pathway. It is crucial to note that this is a theoretical representation and requires experimental confirmation through the identification of actual degradation products.

G Roxatidine This compound (C19H28N2O7) Hydrolysis Hydrolysis (e.g., Acidic or Basic Conditions) Roxatidine->Hydrolysis Degradant1 Degradation Product 1 (Carboxylic Acid Derivative) Hydrolysis->Degradant1 Degradant2 Degradation Product 2 (Amine Derivative) Hydrolysis->Degradant2

Caption: Hypothetical Hydrolytic Degradation of Roxatidine.

Conclusion

References

The Pharmacodynamics of Roxatidine Hemioxalate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine, a specific and competitive histamine H2-receptor antagonist, has demonstrated significant efficacy in the inhibition of gastric acid secretion and the protection of the gastric mucosa in a variety of preclinical models. Following oral administration, roxatidine acetate is almost completely absorbed and rapidly metabolized to its active form, roxatidine.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of roxatidine in preclinical settings, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Pharmacodynamic Properties

Roxatidine's primary mechanism of action is the competitive antagonism of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits both basal and stimulated gastric acid secretion.[2] Furthermore, roxatidine exhibits cytoprotective effects that are independent of its antisecretory activity, including the stimulation of gastric mucus synthesis and potential anti-inflammatory actions.[3]

Data Presentation: Quantitative Efficacy of Roxatidine

The following tables summarize the key quantitative data from various preclinical and clinical studies, providing a comparative overview of roxatidine's potency.

ParameterSpecies/ModelValueReference CompoundValueSource
Inhibition of Gastric Acid Secretion
ED50 (Food-Stimulated)Healthy Volunteers41 mg--[4]
Relative Potency (Histamine-Stimulated)Rats-Roxatidine is 6.0 times less potent than Z-300-[5]
Relative Potency (Carbachol-Stimulated)Rats-Roxatidine is 37.0 times less potent than Z-300-[5]
Relative Potency (Pentagastrin-Stimulated)Rats-Roxatidine is 80.0 times less potent than Z-300-[5]
Relative Potency (Histamine-Mediated)Animal Models4 to 6 times more potent than CimetidineCimetidine-[6]
Anti-Lesion Effects
Relative Potency (HCl/Aspirin-Induced Lesions)Rats-Roxatidine is 8.1 times less potent than Z-300-[5]
Relative Potency (Mepirizole-Induced Duodenal Ulcers)Rats-Roxatidine is 14.8 times less potent than Z-300-[5]
Histamine H2 Receptor Affinity
pA2 ValueIsolated Guinea Pig Atrium7.0Z-3006.8[5]

Signaling Pathways and Mechanisms of Action

Roxatidine's pharmacodynamics extend beyond simple H2-receptor antagonism. It has been shown to modulate inflammatory signaling pathways, which may contribute to its overall gastroprotective effects.

Histamine H2 Receptor Antagonism and Gastric Acid Secretion

The primary signaling pathway inhibited by roxatidine is the histamine-mediated activation of adenylyl cyclase in gastric parietal cells.

G Histamine Histamine H2R H2 Receptor Histamine->H2R G_protein Gs Protein H2R->G_protein Activates Roxatidine Roxatidine Roxatidine->H2R [Blocks] AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion

Caption: Roxatidine blocks histamine-induced gastric acid secretion.

Anti-Inflammatory Signaling Pathway

Roxatidine has been demonstrated to attenuate mast cell-mediated allergic inflammation by inhibiting the NF-κB and p38 MAPK signaling pathways.[1][7]

G Stimulus Inflammatory Stimulus MKK3_6 MKK3/6 Stimulus->MKK3_6 IkB IκB Stimulus->IkB Phosphorylation & Degradation Roxatidine Roxatidine Roxatidine->MKK3_6 [Inhibits] Roxatidine->IkB [Inhibits] p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: Roxatidine's anti-inflammatory mechanism of action.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective effects of anti-ulcer agents.

G Start Start Fasting Fast Rats (24 hours) Start->Fasting Grouping Group Animals Fasting->Grouping Pretreatment Administer Roxatidine or Vehicle (p.o.) Grouping->Pretreatment Ulcer_Induction Administer Absolute Ethanol (p.o.) Pretreatment->Ulcer_Induction 1 hour post-treatment Euthanasia Euthanize Rats (after 1 hour) Ulcer_Induction->Euthanasia Stomach_Excision Excise Stomach Euthanasia->Stomach_Excision Lesion_Assessment Assess Ulcer Index Stomach_Excision->Lesion_Assessment End End Lesion_Assessment->End G Start Start Cell_Culture Culture Gastric Mucosal Cells Start->Cell_Culture Treatment Incubate with Roxatidine Cell_Culture->Treatment Labeling Add [3H]glucosamine Treatment->Labeling Incubation Incubate for 4-8 hours Labeling->Incubation Mucin_Isolation Isolate Radiolabeled Mucin Incubation->Mucin_Isolation Quantification Quantify Radioactivity (Scintillation Counting) Mucin_Isolation->Quantification End End Quantification->End

References

The Effect of Roxatidine Hemioxalate on Gastric Mucin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine hemioxalate, a histamine H2-receptor antagonist, exhibits a distinct and clinically significant effect on gastric mucosal defense, separate from its acid-suppressing properties. Unlike other H2-receptor antagonists such as famotidine, cimetidine, and ranitidine, roxatidine has been shown to stimulate both the synthesis and secretion of gastric mucin.[1][2] This technical guide provides an in-depth analysis of the mechanisms, experimental evidence, and methodologies related to the effects of roxatidine on gastric mucin synthesis. The information presented is intended to support further research and drug development in the field of gastric mucosal protection.

Introduction

The gastric mucosa is protected from the harsh acidic environment of the stomach by a layer of mucus, primarily composed of mucin glycoproteins. This protective barrier is a critical element in preventing gastric lesions and ulcers. While histamine H2-receptor antagonists are primarily known for their ability to inhibit gastric acid secretion, some compounds in this class possess additional cytoprotective properties. Roxatidine has emerged as a notable example, with studies demonstrating its unique ability to enhance the gastric mucus barrier.[1][3] This guide will explore the molecular pathways and experimental findings that elucidate this important characteristic of roxatidine.

Quantitative Data on Mucin Synthesis

The following tables summarize the key quantitative findings from studies investigating the effect of roxatidine on gastric mucin synthesis.

Table 1: Effect of Roxatidine on Mucin Biosynthesis in Rat Gastric Mucosa

Treatment GroupMucin Biosynthesis/AccumulationMucin Content (Surface Mucus Cell-derived)Reference
ControlBaselineBaseline[1]
Roxatidine (100 mg/kg)MaintainedMaintained[1]
Famotidine (3 mg/kg)Significantly DecreasedReduced[1]

Table 2: Effect of Roxatidine on Mucin Secretion and Synthesis in Cultured Rabbit Gastric Mucosal Cells

TreatmentEffect on Mucin Secretion & SynthesisTime to Max Induction (Synthesis)Time to Max Enhancement (Secretion)Reference
RoxatidineDose-dependent increase4 hours8 hours[2]
CimetidineNo stimulationN/AN/A[2]
RanitidineNo stimulationN/AN/A[2]
FamotidineNo stimulationN/AN/A[2]

Table 3: Role of Nitric Oxide in Roxatidine-Induced Mucin Synthesis

Treatment[3H]Glucosamine Incorporation into MucinReference
RoxatidineStimulated[4]
Roxatidine + NG-nitro-L-arginine (10⁻⁵ M)Completely Blocked[4]
Roxatidine + NG-nitro-L-arginine + L-arginine (5 x 10⁻³ M)Inhibition Reversed[4]

Signaling Pathway

The stimulatory effect of roxatidine on gastric mucin synthesis is independent of its H2-receptor antagonist activity and is mediated by the nitric oxide (NO) signaling pathway.[4] The proposed pathway suggests that roxatidine acts on gastric mucosal cells, leading to an increase in NO production, which in turn stimulates the biosynthesis of mucin, particularly in the surface mucous cells of the gastric corpus.[4][5]

Roxatidine Roxatidine GastricMucosalCell Gastric Mucosal Cell (Surface Mucous Cell) Roxatidine->GastricMucosalCell Acts on NOS Nitric Oxide Synthase (NOS) GastricMucosalCell->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces MucinSynthesis Increased Mucin Biosynthesis NO->MucinSynthesis Stimulates

Caption: Proposed signaling pathway of roxatidine-induced gastric mucin synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effect of roxatidine on gastric mucin synthesis.

In Vivo Animal Studies
  • Animal Model: Male Wistar rats.[1]

  • Drug Administration: Roxatidine (100 mg/kg) or famotidine (3 mg/kg) was administered orally by gavage once daily for 7 days.[1]

  • Measurement of Mucin Biosynthesis:

    • Following the treatment period, the gastric mucosa is excised.

    • Mucin biosynthesis is assessed by measuring the incorporation of a radiolabeled precursor, such as [3H]glucosamine, into the mucin glycoproteins.

    • The tissue is incubated with the radiolabel for a defined period (e.g., 5 hours).[4]

    • Mucin is then extracted and purified.

    • The radioactivity incorporated into the mucin fraction is measured using a scintillation counter to quantify the rate of synthesis.

  • Immunohistochemical Analysis of Mucin Content:

    • Gastric tissue samples are fixed in formalin and embedded in paraffin.

    • Tissue sections are stained with anti-mucin monoclonal antibodies.

    • The immunoreactivity is visualized using a suitable detection system (e.g., horseradish peroxidase) and analyzed microscopically to assess the content and localization of specific mucins (e.g., surface mucus cell-derived mucin).[1]

  • Periodic Acid-Schiff (PAS) Staining:

    • To assess the overall mucus content in the small intestine, rats are administered roxatidine orally.[6]

    • The small intestine is excised, fixed, and sectioned.[6]

    • Sections are stained with PAS, which stains glycoproteins, including mucins, a magenta color.[6]

    • The ratio of the PAS-positive area to the total mucosal area is analyzed to quantify changes in mucus content.[6]

In Vitro Cell Culture Studies
  • Cell Model: Cultured rabbit gastric mucosal cells or human gastric adenocarcinoma cell lines (e.g., MKN 28).[2][7]

  • Treatment: Cells are exposed to varying concentrations of roxatidine or other H2 antagonists for a specified duration (e.g., 8 hours).[2]

  • Measurement of Mucin Secretion and Synthesis:

    • The amounts of secreted and synthesized mucus are determined using the [3H]glucosamine labeling method.[2]

    • For secreted mucin, the radioactivity in the culture medium is measured.

    • For synthesized mucin, the radioactivity in the cell lysate is measured after purification of the mucin fraction.

  • Investigation of Signaling Pathways:

    • To investigate the involvement of specific pathways, inhibitors are added to the cell culture along with roxatidine.

    • For example, to test the role of nitric oxide, NG-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor) is used.[2][4]

    • To examine the involvement of prostaglandins, indomethacin (a cyclooxygenase inhibitor) is used.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the effect of roxatidine on gastric mucin synthesis in vitro.

cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture Gastric Mucosal Cells B Incubate until Confluent A->B C Add [3H]Glucosamine (Radiolabel) B->C D Add Roxatidine (and/or Inhibitors) C->D E Incubate for Defined Time (e.g., 4-8 hours) D->E F Separate Culture Medium and Cells E->F G Measure Radioactivity in Medium (Secreted Mucin) F->G H Lyse Cells and Purify Mucin F->H I Measure Radioactivity in Cell Lysate (Synthesized Mucin) H->I

Caption: In vitro experimental workflow for measuring mucin synthesis and secretion.

Conclusion

The available evidence strongly indicates that this compound possesses a unique pharmacological profile among H2-receptor antagonists, characterized by its ability to stimulate gastric mucin synthesis. This effect is mediated through a nitric oxide-dependent pathway and is independent of its H2-receptor blocking activity. For researchers and professionals in drug development, this dual action of acid suppression and mucus barrier enhancement positions roxatidine as a compound of significant interest for the treatment of peptic ulcer disease and other conditions requiring robust gastric mucosal protection. Further investigation into the precise molecular targets of roxatidine within gastric mucosal cells could unveil novel therapeutic strategies for a variety of gastrointestinal disorders.

References

Roxatidine's Role in Angiogenesis and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxatidine, a second-generation histamine H2 receptor antagonist, has demonstrated compelling anti-angiogenic and anti-tumor effects in preclinical studies. Primarily recognized for its role in reducing gastric acid secretion, emerging research has illuminated its potential in oncology, particularly in cancers where angiogenesis is a critical driver of tumor progression. This technical guide provides a comprehensive overview of the current understanding of roxatidine's mechanism of action in inhibiting angiogenesis and suppressing tumor growth, with a focus on its effects on key signaling pathways and molecular markers. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and development in this promising area.

Anti-Angiogenic and Anti-Tumor Efficacy of Roxatidine

Roxatidine has been shown to significantly impede the growth of cancer xenografts in animal models. This effect is largely attributed to its ability to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Quantitative Data on Roxatidine's In Vivo Efficacy

The following table summarizes the key quantitative findings from a study investigating the effects of roxatidine on the growth of Colon 38 cancer cells implanted in C57BL/6 mice.

ParameterControl GroupRoxatidine-Treated Group (300 mg/kg/day)Percentage ChangeCitation
Tumor Volume (mm³) on Day 26 1244.7 ± 209.5540.1 ± 104.8-56.6%[1]
Microvessel Density (counts/mm²) 351 ± 27Significantly DecreasedNot Quantified[1]
Serum VEGF Levels (pg/mL) Significantly Increased vs. No TumorSignificantly Decreased vs. ControlNot Quantified[1]
Tumor Tissue VEGF Levels (pg/mg protein) ElevatedSlightly SuppressedNot Quantified[1]

Data presented as mean ± S.E.M.

Mechanism of Action: Inhibition of Key Signaling Pathways

Roxatidine exerts its anti-angiogenic and potential anti-cancer effects through the modulation of several key signaling pathways. As a histamine H2 receptor antagonist, its primary interaction point is the histamine H2 receptor (H2R), which is implicated in VEGF production. Furthermore, roxatidine has been shown to inhibit pro-inflammatory pathways that are also involved in tumorigenesis.

Inhibition of Histamine-Induced VEGF Production

Histamine, acting through H2 receptors, can stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By blocking the H2 receptor, roxatidine disrupts this signaling cascade, leading to reduced VEGF expression and subsequent inhibition of angiogenesis.

Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VEGF_Gene VEGF Gene Transcription PKA->VEGF_Gene VEGF VEGF Production VEGF_Gene->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Roxatidine Roxatidine Roxatidine->H2R Inhibits

Figure 1: Roxatidine's Inhibition of the H2R-VEGF Pathway.
Suppression of NF-κB and p38 MAPK Signaling

Roxatidine has also been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are crucial in regulating the expression of various pro-inflammatory cytokines and are often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis.

cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 IKK IKK Complex Upstream_Kinases->IKK p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Nucleus Nucleus p38_MAPK->Nucleus IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Roxatidine Roxatidine Roxatidine->MKK3_6 Inhibits Phosphorylation Roxatidine->IKK Inhibits

Figure 2: Roxatidine's Inhibition of NF-κB and p38 MAPK Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of roxatidine's anti-angiogenic and anti-tumor effects.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the effect of roxatidine on the growth of colon cancer xenografts in a murine model.

Animal Model: C57BL/6 mice.

Cell Line: Syngeneic colon cancer cell line (Colon 38).

Protocol:

  • Cell Implantation: Subcutaneously implant 1 x 10^6 Colon 38 cells into the flank of C57BL/6 mice.

  • Drug Administration:

    • Begin oral administration of roxatidine (e.g., 300 mg/kg/day) or vehicle control.

    • Administer the drug daily for the duration of the study (e.g., 26-29 days).

  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with calipers every few days.

    • Calculate tumor volume using the formula: (width)^2 x length / 2.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Collect blood samples for serum analysis (e.g., VEGF levels).

    • Process tumor tissue for histological and molecular analysis.

Immunohistochemical Analysis of Microvessel Density

Objective: To quantify the extent of angiogenesis in tumor tissues.

Protocol:

  • Tissue Preparation:

    • Fix excised tumor tissues in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against an endothelial cell marker (e.g., anti-CD31).

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Quantification:

    • Examine the stained sections under a microscope.

    • Identify areas of highest vascularization ("hot spots").

    • Count the number of microvessels within a defined area (e.g., per mm²).

Measurement of VEGF Levels (ELISA)

Objective: To quantify the concentration of Vascular Endothelial Growth Factor in serum and tumor tissue lysates.

Protocol:

  • Sample Preparation:

    • Serum: Collect whole blood, allow it to clot, and centrifuge to separate the serum.

    • Tumor Tissue Lysate: Homogenize excised tumor tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • ELISA Procedure:

    • Use a commercially available mouse VEGF ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for mouse VEGF.

    • Add standards, controls, and samples (serum or tissue lysate) to the wells.

    • Incubate to allow VEGF to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on VEGF.

    • Add streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the VEGF standards.

    • Calculate the concentration of VEGF in the samples by interpolating their absorbance values from the standard curve.

In Vitro Cell Growth Assay (MTT Assay)

Objective: To assess the direct cytotoxic effect of roxatidine on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Colon 38) in a 96-well plate at a predetermined density.

  • Drug Treatment: After allowing the cells to adhere, treat them with various concentrations of roxatidine or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

The available evidence strongly suggests that roxatidine possesses significant anti-angiogenic and anti-tumor properties, primarily mediated through the inhibition of the histamine H2 receptor-VEGF axis and the suppression of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. The quantitative data from preclinical models demonstrates a notable reduction in tumor growth and microvessel density.

For drug development professionals, these findings present a compelling case for the repurposing of roxatidine as a potential adjunct therapy in cancer treatment. Further research is warranted to:

  • Elucidate the full spectrum of roxatidine's molecular targets and its effects on other angiogenic factors.

  • Evaluate the efficacy of roxatidine in combination with standard chemotherapeutic agents and other targeted therapies.

  • Conduct well-designed clinical trials to assess the safety and efficacy of roxatidine in cancer patients.

The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to build upon these foundational studies and further explore the therapeutic potential of roxatidine in oncology.

References

Early-stage discovery research involving Roxatidine Hemioxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational early-stage discovery research surrounding Roxatidine, a potent and selective histamine H2-receptor antagonist. While later clinical development and marketing have largely focused on the acetate salt, Roxatidine Acetate, this document will focus on the core molecule, Roxatidine, and its pharmacological profile that underpinned its development. The hemioxalate salt is a specific formulation of the active roxatidine moiety.

Core Discovery: Mechanism of Action

Roxatidine was identified as a competitive antagonist of the histamine H2-receptor.[1][2] Its primary mechanism of action involves blocking the binding of histamine to H2-receptors on the parietal cells of the stomach.[1] This action directly inhibits the production and secretion of gastric acid.[1] The discovery phase would have involved screening and identifying compounds with high affinity and selectivity for the H2-receptor.

The antagonistic action of Roxatidine disrupts the signaling cascade that leads to gastric acid secretion. By competitively inhibiting histamine binding, it reduces the activity of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, downregulates the proton pump (H+/K+ ATPase) activity, which is the final step in acid secretion.

Signaling Pathway for H2-Receptor Antagonism

cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor Histamine H2-Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates Roxatidine Roxatidine Roxatidine->H2_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives

Caption: H2-Receptor Antagonism by Roxatidine.

Pharmacological Profile

Early preclinical studies established Roxatidine as a more potent inhibitor of gastric acid secretion compared to earlier H2-receptor antagonists like cimetidine.[3] In animal models, roxatidine was found to be 4 to 6 times more potent than cimetidine.[3]

Pharmacokinetics

Roxatidine acetate is almost completely absorbed orally (greater than 95%) and is rapidly metabolized to its active form, roxatidine.[4][5] The parent compound, roxatidine acetate, is generally not detectable in plasma or urine.[4] The pharmacokinetic properties of roxatidine were found to be consistent across different doses and formulations.[6]

ParameterValueReference
Oral Bioavailability> 95%[4][5]
Time to Peak Plasma Concentration (tmax)1 hour (powder capsule), 3 hours (granulated capsule)[4]
Plasma Terminal Half-life~6 hours (granulated capsule)[4]
Excretion55-60% recovered in urine as roxatidine[4]
Protein Binding5-7%[1]
Pharmacodynamics

Studies in healthy volunteers demonstrated that roxatidine acetate is an effective gastric antisecretory agent, potentially up to twice as potent as ranitidine.[7] A 150 mg dose of roxatidine acetate was shown to be optimal for suppressing gastric acid secretion, with a duration of effect of approximately 12 hours.[2][8]

Anti-inflammatory Effects and Associated Signaling Pathways

Beyond its effects on gastric acid, early research also indicated that roxatidine possesses anti-inflammatory properties.[9][10] Studies in cell lines and animal models have shown that roxatidine can suppress inflammatory responses.[10][11]

This anti-inflammatory activity is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[9][10][11] Roxatidine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]

Experimental Workflow for Investigating Anti-inflammatory Effects

cluster_cell_culture In Vitro: Macrophage Cell Line (e.g., RAW 264.7) cluster_analysis Analysis cluster_animal_model In Vivo: Anaphylactic Animal Model cluster_animal_outcomes Outcomes Cells Culture RAW 264.7 cells Pretreat Pre-treat with Roxatidine (various concentrations) Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Cytokine_Analysis Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) in supernatant (ELISA) Stimulate->Cytokine_Analysis Western_Blot Analyze protein expression & phosphorylation (p-p38, p-IκBα, NF-κB p65) by Western Blot Stimulate->Western_Blot mRNA_Analysis Measure mRNA expression of pro-inflammatory genes (RT-PCR) Stimulate->mRNA_Analysis Animal_Admin Administer Roxatidine (p.o.) Induce_Anaphylaxis Induce anaphylaxis (e.g., Compound 48/80 injection) Animal_Admin->Induce_Anaphylaxis Survival_Rate Monitor Survival Rate Induce_Anaphylaxis->Survival_Rate Cytokine_Levels Measure serum levels of pro-inflammatory cytokines Induce_Anaphylaxis->Cytokine_Levels

Caption: Experimental Workflow for Anti-inflammatory Studies.

NF-κB and p38 MAPK Inhibition Pathway

LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex p38_MAPK p38 MAPK TAK1->p38_MAPK IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates & Degrades Roxatidine Roxatidine Roxatidine->p38_MAPK Inhibits NF_kB NF-κB (p65/p50) Roxatidine->NF_kB Inhibits (indirectly) IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces

Caption: Roxatidine's Inhibition of Inflammatory Pathways.

Experimental Protocols

Detailed experimental protocols for the initial discovery of Roxatidine are not extensively available in the public domain. However, based on the published research, the following methodologies would have been central to its early-stage evaluation.

Histamine H2-Receptor Binding Assay (Hypothetical Protocol)
  • Objective: To determine the binding affinity of Roxatidine to the histamine H2-receptor.

  • Methodology:

    • Membrane Preparation: Isolation of cell membranes expressing the H2-receptor from a suitable cell line (e.g., CHO or HEK293 cells transfected with the human H2-receptor) or from guinea pig gastric mucosa.

    • Radioligand Binding: Incubation of the membrane preparation with a radiolabeled H2-receptor antagonist (e.g., [3H]-Tiotidine) in the presence of varying concentrations of Roxatidine.

    • Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantification of the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculation of the inhibition constant (Ki) for Roxatidine by analyzing the competition binding data using non-linear regression.

Gastric Acid Secretion in a Perfused Rat Stomach Model (Hypothetical Protocol)
  • Objective: To evaluate the in vivo efficacy of Roxatidine in inhibiting gastric acid secretion.

  • Methodology:

    • Animal Preparation: Anesthetized rats are surgically prepared for gastric perfusion.

    • Perfusion: The stomach is continuously perfused with saline, and the perfusate is collected at regular intervals.

    • Stimulation: Gastric acid secretion is stimulated by intravenous infusion of a secretagogue (e.g., histamine).

    • Drug Administration: Roxatidine is administered intravenously or intraduodenally at various doses.

    • Analysis: The acid concentration in the collected perfusate is determined by titration with a standard base (e.g., NaOH).

    • Data Analysis: The inhibitory effect of Roxatidine on stimulated gastric acid secretion is quantified.

Conclusion

The early-stage discovery research of Roxatidine identified it as a potent and selective histamine H2-receptor antagonist with a favorable pharmacokinetic profile. Its primary mechanism of action, the inhibition of gastric acid secretion, established its therapeutic potential for acid-related gastrointestinal disorders. Furthermore, subsequent research has unveiled its anti-inflammatory properties, mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, suggesting broader therapeutic applications. The development of different salt forms, such as the hemioxalate, represents formulation strategies to optimize the drug's physicochemical properties for clinical use.

References

Methodological & Application

Application Notes and Protocols for Roxatidine Hemioxalate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine, a potent and specific histamine H2-receptor antagonist, is primarily known for its therapeutic use in treating peptic ulcers and other gastrointestinal disorders by inhibiting gastric acid secretion.[1] Beyond its systemic effects, Roxatidine has demonstrated direct cellular effects in vitro, making it a valuable tool for cell culture studies in areas such as cell proliferation, inflammation, and signaling. Roxatidine acetate, a common prodrug, is rapidly converted to its active metabolite, Roxatidine, in vitro and in vivo.[2][3] These application notes provide detailed protocols and summarize the known effects of Roxatidine on various cell lines, with a focus on its pro-proliferative and anti-inflammatory properties. While most of the available literature pertains to Roxatidine and its acetate form, the information is applicable to studies involving Roxatidine Hemioxalate, as the active moiety is Roxatidine.

Data Presentation

The following tables summarize the observed effects of Roxatidine in various cell culture models. Please note: The quantitative data presented here is illustrative and based on qualitative descriptions from the cited literature, such as "dose-dependent increases/decreases," as precise numerical values were not consistently available in the referenced abstracts.

Table 1: Effect of Roxatidine on Cell Proliferation

Cell LineAssayRoxatidine ConcentrationObserved EffectReference(s)
MKN 28 (Human Gastric Adenocarcinoma)[3H] Thymidine Incorporation10⁻⁸ M - 10⁻⁵ MDose-dependent increase in proliferation[4]
MKN 28 (Human Gastric Adenocarcinoma)Cell Count10⁻⁸ M - 10⁻⁵ MDose-dependent increase in cell number[4]

Table 2: Anti-inflammatory Effects of Roxatidine

Cell LineInflammatory StimulusMeasured ParameterRoxatidine Concentration (µM)Observed EffectReference(s)
HMC-1 (Human Mast Cell)PMA + Calcium IonophoreTNF-α Production6.25 - 25Dose-dependent decrease[5]
HMC-1 (Human Mast Cell)PMA + Calcium IonophoreIL-6 Production6.25 - 25Dose-dependent decrease[5]
HMC-1 (Human Mast Cell)PMA + Calcium IonophoreIL-1β Production6.25 - 25Dose-dependent decrease[5]
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot specifiedInhibition[6]
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2) ProductionNot specifiedInhibition[6]

Signaling Pathways

Roxatidine exerts its cellular effects through distinct signaling pathways. As a histamine H2-receptor antagonist, its primary mode of action is blocking the downstream signaling cascades initiated by histamine binding to the H2 receptor.

Pro-proliferative Signaling Pathway in Gastric Mucosal Cells

In gastric mucosal cells, such as the MKN 28 cell line, Roxatidine has been observed to stimulate proliferation. While the complete pathway is still under investigation and has been referred to as an "unknown regulatory pathway," evidence suggests a mechanism independent of its H2-receptor antagonism. Activation of the H2 receptor by histamine has been shown to stimulate cell proliferation through a Protein Kinase C (PKC) dependent mechanism, leading to the transcription of the early response gene c-fos.[1][7] It is hypothesized that Roxatidine may paradoxically activate a similar or alternative pro-proliferative pathway in these specific cell types.

G Roxatidine Roxatidine H2R Histamine H2 Receptor Roxatidine->H2R Antagonist action on histamine binding PKC Protein Kinase C H2R->PKC Activates (via Gq pathway) c_fos c-fos Transcription PKC->c_fos Proliferation Proliferation c_fos->Proliferation

Figure 1: Postulated pro-proliferative signaling pathway of H2 receptor activation.

Anti-inflammatory Signaling Pathway

Roxatidine has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory signaling cascades. In cell lines such as HMC-1 and RAW 264.7, Roxatidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4][6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

G Roxatidine Roxatidine p38_MAPK p38 MAPK Pathway Roxatidine->p38_MAPK NFkB_pathway NF-κB Pathway Roxatidine->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38_MAPK->Cytokines leads to Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) p38_MAPK->Inflammatory_Mediators leads to NFkB_pathway->Cytokines leads to NFkB_pathway->Inflammatory_Mediators leads to

Figure 2: Anti-inflammatory signaling pathways inhibited by Roxatidine.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or sterile water. Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Cell Culture and Treatment

The following are generalized protocols. Optimal conditions, including cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line and experimental setup.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis start Culture cells to optimal confluency harvest Harvest cells (e.g., trypsinization) start->harvest seed Seed cells into multi-well plates harvest->seed prepare_drug Prepare working concentrations of Roxatidine from stock solution seed->prepare_drug add_drug Add Roxatidine to cells prepare_drug->add_drug incubate Incubate for desired duration add_drug->incubate assay Perform downstream assays (e.g., Proliferation, Western Blot) incubate->assay

Figure 3: General experimental workflow for cell culture studies with Roxatidine.

Protocol 1: Cell Proliferation Assay ([3H] Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest (e.g., MKN 28)

  • Complete cell culture medium

  • This compound stock solution

  • [3H] Thymidine (1 mCi/mL)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Ethanol, 95%, ice-cold

  • Sodium hydroxide (NaOH), 0.1 N

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the Roxatidine-containing medium or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24-72 hours).

  • [3H] Thymidine Labeling: Add 1 µCi of [3H] Thymidine to each well. Incubate for an additional 4-18 hours.

  • Cell Harvesting:

    • Terminate the assay by aspirating the medium.

    • Wash the cells twice with 200 µL of ice-cold PBS.

    • Fix the cells by adding 100 µL of ice-cold 10% TCA to each well and incubate for 30 minutes at 4°C.

    • Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 95% ethanol.

    • Allow the plates to air dry completely.

  • Lysis and Scintillation Counting:

    • Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA.

    • Transfer the contents of each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Express the results as a percentage or fold change relative to the vehicle-treated control.

Protocol 2: Western Blot for NF-κB Activation

This protocol details the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα, to assess pathway activation.

Materials:

  • Cells of interest (e.g., HMC-1)

  • Complete cell culture medium

  • This compound stock solution

  • Inflammatory stimulus (e.g., PMA and Ionomycin, or LPS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) and incubate for a short period (e.g., 15-60 minutes) to induce NF-κB activation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and/or a loading control like β-actin.

Conclusion

This compound is a versatile compound for in vitro research, with demonstrated effects on both cell proliferation and inflammation. The provided protocols offer a framework for investigating these effects in various cell culture models. Researchers are encouraged to optimize these protocols for their specific experimental systems to further elucidate the cellular and molecular mechanisms of Roxatidine's actions.

References

Application Notes and Protocols for the Use of Roxatidine Hemioxalate in Rodent Models of Gastric Ulcers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine, a second-generation histamine H2-receptor antagonist, is a potent inhibitor of gastric acid secretion.[1][2] Its active metabolite, roxatidine, effectively manages gastric and duodenal ulcers.[3][4] Beyond its antisecretory effects, roxatidine exhibits gastroprotective properties through mechanisms that include the stimulation of mucus secretion and synthesis, and modulation of inflammatory pathways.[5][6] These characteristics make it a valuable compound for investigation in preclinical rodent models of gastric ulcers.

These application notes provide detailed protocols for utilizing roxatidine hemioxalate in common rodent models of gastric ulceration, along with a summary of key quantitative data from relevant studies and visualizations of implicated signaling pathways.

Data Presentation

Table 1: Efficacy of Roxatidine in Aspirin-Induced Gastric Ulcer Model in Wistar Rats
Treatment GroupDose (mg/kg)Ulcer Incidence (%)Free Acidity (mEq/L)Total Acidity (mEq/L)
Control----
Roxatidine533.333.19 ± 0.05-
Rabeprazole2016.671.90 ± 0.09-

Data from a comparative study with Rabeprazole.[7]

Table 2: Gastroprotective Effect of Roxatidine in Restraint Stress-Induced Ulcers in Rats
Treatment GroupDose (mg/kg)Reduction in Ulcer Size (%)Reduction in Ulcer Number (%)
Roxatidine6.5--
Roxatidine2524.6+7.2 (increase)
Roxatidine7055.614.3
Roxatidine10085.357.1
Roxatidine14089.067.9

Data demonstrates a dose-dependent effect.[8]

Experimental Protocols

Aspirin-Induced Gastric Ulcer Model

This model is widely used to screen for gastroprotective agents against NSAID-induced gastric damage.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Aspirin (suspended in 1% carboxymethyl cellulose)

  • Vehicle (e.g., distilled water or saline)

  • Oral gavage needles

  • Surgical instruments for dissection

  • pH meter

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 24-36 hours before ulcer induction, with free access to water.[4]

  • Grouping: Divide the animals into at least three groups:

    • Vehicle Control Group

    • Roxatidine Treatment Group(s) (e.g., 5 mg/kg)

    • Positive Control Group (e.g., Rabeprazole 20 mg/kg)[7]

  • Drug Administration: Administer this compound or vehicle orally via gavage 30 minutes to 1 hour prior to aspirin administration.

  • Ulcer Induction: Administer aspirin orally (e.g., 200-500 mg/kg) to all groups except a sham control if included.[4][7]

  • Observation Period: House the animals in individual cages and deprive them of food, but not water, for 6 hours.[4]

  • Euthanasia and Sample Collection: Euthanize the rats via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Stomach Excision and Examination: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Index Determination: Examine the gastric mucosa for ulcers. The ulcer index can be calculated by measuring the length and number of lesions.

  • Gastric Juice Analysis: Collect the gastric content to measure the volume, pH, and titratable acidity (free and total).

Workflow for Aspirin-Induced Ulcer Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Rats (1 week) fasting Fast Rats (24-36h) acclimatize->fasting grouping Group Animals fasting->grouping drug_admin Administer Roxatidine/Vehicle grouping->drug_admin ulcer_induction Induce Ulcer with Aspirin drug_admin->ulcer_induction observe Observation Period (6h) ulcer_induction->observe euthanasia Euthanize & Collect Stomach observe->euthanasia ulcer_index Determine Ulcer Index euthanasia->ulcer_index gastric_analysis Analyze Gastric Juice euthanasia->gastric_analysis

Caption: Experimental workflow for the aspirin-induced gastric ulcer model in rats.

Pyloric Ligation-Induced Gastric Ulcer Model

This model assesses the effect of a substance on gastric acid secretion and ulcer formation due to acid accumulation.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical thread

  • Surgical instruments

  • Centrifuge tubes

Procedure:

  • Animal Preparation: Fast rats for 24-48 hours prior to surgery, with free access to water.

  • Grouping and Drug Administration: Divide animals into groups and administer this compound or vehicle orally 30 minutes before the surgical procedure.

  • Anesthesia: Anesthetize the rats.

  • Surgical Procedure:

    • Make a midline abdominal incision.

    • Locate the pyloric end of the stomach.

    • Ligate the pylorus using a surgical thread, being careful not to obstruct blood flow.

    • Suture the abdominal incision.

  • Recovery and Observation: Allow the animals to recover in individual cages for 4-19 hours, without access to food or water.

  • Euthanasia and Sample Collection: Euthanize the rats.

  • Gastric Content Collection: Open the abdomen and place a clamp at the esophageal end of the stomach. Carefully remove the stomach and collect the gastric contents into a centrifuge tube.

  • Analysis:

    • Centrifuge the gastric contents and measure the volume of the supernatant.

    • Determine the pH of the gastric juice.

    • Measure free and total acidity by titrating with 0.01 N NaOH.

    • Open the stomach along the greater curvature, rinse with saline, and calculate the ulcer index.

Restraint Stress-Induced Gastric Ulcer Model

This model investigates the role of stress in ulcer formation and the efficacy of protective agents.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Restraint cages or tubes

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Grouping and Drug Administration: Divide animals into groups and administer this compound (e.g., 6.5, 25, 70, 100, 140 mg/kg) or vehicle orally.[8]

  • Stress Induction: Place the rats in restraint cages and immobilize them for a period of 24 hours.[8]

  • Euthanasia and Stomach Examination: At the end of the stress period, euthanize the rats.

  • Ulcer Assessment: Excise the stomach, open it along the greater curvature, and examine for lesions. The number and size of ulcers are recorded to calculate an ulcer index.

Signaling Pathways

Roxatidine's mechanism of action extends beyond H2-receptor antagonism to include the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

Roxatidine has been shown to suppress the activation of NF-κB, a crucial transcription factor in the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Roxatidine's Inhibition of the NF-κB Pathway

G cluster_cell Macrophage/Mast Cell stimulus Inflammatory Stimulus (e.g., LPS, PMACI) ikb_alpha IκB-α stimulus->ikb_alpha degradation roxatidine Roxatidine roxatidine->ikb_alpha inhibits degradation nf_kb NF-κB (p65) nucleus Nucleus nf_kb->nucleus translocation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->pro_inflammatory_cytokines transcription

Caption: Roxatidine inhibits NF-κB activation and pro-inflammatory cytokine production.

Attenuation of p38 MAPK Signaling Pathway

Roxatidine can also attenuate the p38 MAPK pathway, which is involved in the cellular response to stress and inflammation. By inhibiting this pathway, roxatidine further reduces the production of inflammatory mediators.

Roxatidine's Attenuation of the p38 MAPK Pathway

G cluster_cell Macrophage/Mast Cell stimulus Inflammatory Stimulus (e.g., PMACI) mkk3_6 MKK3/6 stimulus->mkk3_6 activates roxatidine Roxatidine roxatidine->mkk3_6 inhibits phosphorylation p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates mk2 MK2 p38_mapk->mk2 phosphorylates inflammatory_response Inflammatory Response mk2->inflammatory_response

Caption: Roxatidine inhibits the p38 MAPK signaling pathway, reducing inflammation.

References

Application Notes and Protocols for In Vivo Administration of Roxatidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vivo administration of Roxatidine, a histamine H2-receptor antagonist, in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Roxatidine in various disease models.

Summary of In Vivo Dosage and Concentration

The following table summarizes the quantitative data on Roxatidine dosage and administration in various in vivo experimental models based on published studies. Roxatidine is the active metabolite of Roxatidine acetate hydrochloride, which is rapidly converted after oral administration.[1][2] The dosages mentioned in the literature are for Roxatidine acetate, but the in vivo effects are attributed to Roxatidine.

Animal ModelDisease ModelDosage (Roxatidine Acetate)Route of AdministrationKey Findings
NC/Nga MiceDermatophagoides farinae body (Dfb)-induced Atopic Dermatitis10 mg/kg and 20 mg/kgOral (p.o.)Reduced dermatitis score, decreased levels of IgE, histamine, and inflammatory cytokines (IL-6, IL-1β, TNF-α).[1][3]
ICR MiceCompound 48/80-induced Anaphylaxis20 mg/kgOral (p.o.)Increased survival rate, suppressed release of inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5]
MiceChemical Allergen-induced Contact Hypersensitivity20 mg/kgOral (p.o.)Significantly reduced ear swelling and mast cell accumulation.[4]
Mice with Breast Implant MaterialsFibrosis ModelNot specified in detailSystemic administrationReduced serum concentrations of TGF-β and fibroblast abundance.[6]
Rats and DogsHistamine-induced Gastric Acid SecretionNot specified in detailIntraduodenal or IntraperitonealPotent inhibition of gastric acid secretion.[7]

Experimental Protocols

Atopic Dermatitis Model in NC/Nga Mice

This protocol describes the induction of atopic dermatitis-like symptoms in NC/Nga mice using Dermatophagoides farinae body (Dfb) extract and subsequent treatment with Roxatidine.

Materials:

  • NC/Nga male mice (6 weeks old)

  • Dermatophagoides farinae body (Dfb) extract

  • Roxatidine acetate hydrochloride

  • Vehicle (e.g., Phosphate-Buffered Saline - PBS)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

  • Induction of Atopic Dermatitis:

    • Shave the dorsal skin of the mice.

    • Topically apply Dfb extract to the shaved dorsal skin to induce atopic dermatitis. The specific concentration and frequency of Dfb application should be optimized based on the supplier's instructions and preliminary studies.

  • Roxatidine Administration:

    • Prepare Roxatidine acetate solutions in the vehicle at concentrations of 10 mg/kg and 20 mg/kg.

    • Administer the prepared solutions or vehicle orally (p.o.) to the respective groups of mice once daily. Treatment should commence at a predetermined time point after the initial sensitization with Dfb and continue for the duration of the study (e.g., 8 weeks).[3]

  • Evaluation of Disease Severity:

    • Monitor the dermatitis score weekly. The scoring system typically evaluates erythema, edema, excoriation, and dryness/scaling.

    • At the end of the experiment, collect blood samples via cardiac puncture for the analysis of serum IgE and histamine levels using ELISA kits.[1][3]

    • Euthanize the mice and collect dorsal skin tissue for histological analysis (H&E staining for epidermal thickness and mast cell infiltration) and biochemical analysis (e.g., Western blot for inflammatory markers).[1][3]

Experimental Workflow for Atopic Dermatitis Model

G cluster_0 Sensitization Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase acclimatization Acclimatization of NC/Nga mice shaving Shave dorsal skin acclimatization->shaving dfb_application Topical application of Dfb extract shaving->dfb_application rox_prep Prepare Roxatidine solutions (10 & 20 mg/kg) oral_admin Daily oral administration of Roxatidine or vehicle rox_prep->oral_admin dermatitis_score Weekly dermatitis scoring oral_admin->dermatitis_score blood_collection Blood collection for IgE and histamine analysis dermatitis_score->blood_collection tissue_collection Skin tissue collection for histology and Western blot blood_collection->tissue_collection

Caption: Workflow for Dfb-induced atopic dermatitis model and Roxatidine treatment.

Anaphylaxis Model in ICR Mice

This protocol details the induction of systemic anaphylaxis using compound 48/80 in ICR mice to evaluate the anti-allergic effects of Roxatidine.

Materials:

  • ICR male mice (6 weeks old)

  • Compound 48/80

  • Roxatidine acetate hydrochloride

  • Vehicle (e.g., PBS)

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Roxatidine Pre-treatment:

    • Prepare a 20 mg/kg solution of Roxatidine acetate in the vehicle.

    • Administer the Roxatidine solution or vehicle orally (p.o.) to the mice.[4][5]

  • Induction of Anaphylaxis:

    • One hour after the oral administration of Roxatidine or vehicle, induce anaphylactic shock by intraperitoneally (i.p.) injecting compound 48/80 at a dose of 8 mg/kg.[4][5]

  • Monitoring and Evaluation:

    • Monitor the survival rate of the mice for at least one hour after the compound 48/80 injection.

    • In a separate cohort of animals, collect blood samples at a specified time point after compound 48/80 injection to measure serum levels of histamine and inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.[4]

Signaling Pathway

Roxatidine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[4][6][8] An inflammatory stimulus (e.g., TNF-α, IFN-γ, or compound 48/80) typically activates these pathways, leading to the production of pro-inflammatory cytokines. Roxatidine intervenes in this cascade, leading to a reduction in the inflammatory response.

Roxatidine's Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_2 Key Signaling Pathways cluster_3 Downstream Effects stimulus e.g., TNF-α, IFN-γ, Compound 48/80 ikk IKK Phosphorylation stimulus->ikk mkk3_6 MKK3/6 Phosphorylation stimulus->mkk3_6 ikb IκBα Phosphorylation & Degradation ikk->ikb p38 p38 MAPK Phosphorylation mkk3_6->p38 nfkb NF-κB (p65) Nuclear Translocation ikb->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) nfkb->cytokines p38->cytokines roxatidine Roxatidine roxatidine->ikk inhibits roxatidine->p38 inhibits

Caption: Roxatidine inhibits inflammatory responses by targeting the NF-κB and p38 MAPK pathways.

References

Application Note: Determination of Roxatidine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of roxatidine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, accurate, and suitable for pharmacokinetic studies.

Introduction

Roxatidine is a selective histamine H2-receptor antagonist used in the treatment of peptic ulcer disease.[1] Its prodrug, roxatidine acetate, is rapidly metabolized to the active form, roxatidine, after oral administration.[1][2][3] Monitoring the concentration of roxatidine in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] This application note details a validated HPLC method for the reliable quantification of roxatidine in human plasma.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify roxatidine from plasma components. The sample preparation involves solid-phase extraction (SPE) to isolate the analyte and an internal standard (IS) from the plasma matrix, thereby minimizing interference and enhancing sensitivity.[2][3]

Experimental

Materials and Reagents
  • Roxatidine reference standard

  • Ranitidine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonium hydroxide (NH₄OH)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (Octadecyl C18)

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System High-Performance Liquid Chromatography system with UV detector
Column Nova-Pak® C18, 150 mm × 3.9 mm, 4 µm particle size[2]
Mobile Phase 20 mM KH₂PO₄ (pH 7.0) and Acetonitrile (5:1, v/v)[2][3]
Flow Rate 0.8 mL/min[2]
Injection Volume 50 µL[2]
Column Temperature 40°C[2]
UV Detection 298 nm[2]
Run Time 8 minutes[2]
Internal Standard Ranitidine[2][3]

Note: Alternative methods may utilize different columns such as a Hydrosphere C18 with a mobile phase of methanol and ammonium formate buffer (20:80, v/v) and MS/MS detection.[4]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of roxatidine and ranitidine (IS) in 10% acetonitrile at a concentration of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare working standard solutions of roxatidine by serial dilution of the stock solution with 10% acetonitrile to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.[2][3]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 500, and 900 ng/mL).[2]

Plasma Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: To 1 mL of plasma sample, add 100 µL of the internal standard solution (10 µg/mL ranitidine).[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[2]

  • Washing:

    • Wash the cartridge once with 1 mL of water.[2]

    • Wash twice with 1 mL of 5% Methanol - 0.1% NH₄OH (pH 10).[2]

    • Wash once with 1 mL of 40% Methanol - 0.1% NH₄OH (pH 10).[2]

  • Elution: Elute roxatidine and the internal standard with 1 mL of methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue with 100 µL of the mobile phase.[2]

  • Injection: Inject 50 µL of the reconstituted sample into the HPLC system.[2]

An alternative sample preparation method is liquid-liquid extraction with ethyl acetate or tert-butyl methyl ether.[4][5]

Method Validation

The analytical method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[2] The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 5 - 1000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.995[2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2][3]
Intra-day Precision (CV%) Within 10%[2]
Inter-day Precision (CV%) Within 10%[2]
Intra-day Accuracy (%) Within 10%[2]
Inter-day Accuracy (%) Within 10%[2]
Recovery > 87%[2][3]

Experimental Workflow

The overall experimental workflow for the determination of roxatidine in plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample 1 mL Plasma Sample add_is Add Internal Standard (Ranitidine) plasma_sample->add_is load_sample Load Sample onto SPE Cartridge add_is->load_sample spe_conditioning Condition C18 SPE (Methanol, Water) spe_conditioning->load_sample wash_spe Wash SPE Cartridge (Water, MeOH/NH4OH) load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject 50 µL into HPLC System reconstitute->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (298 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Calculate Roxatidine Concentration calibration_curve->concentration_calc

Caption: Experimental workflow for roxatidine analysis in plasma.

Conclusion

The described HPLC method with UV detection is a reliable and robust technique for the quantification of roxatidine in human plasma. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine use in clinical and research laboratories for pharmacokinetic and bioequivalence studies of roxatidine.

References

Roxatidine Hemioxalate: A Novel Investigational Compound for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Roxatidine, a histamine H2-receptor antagonist traditionally used for treating gastric and duodenal ulcers, has demonstrated significant potential as a therapeutic agent for atopic dermatitis (AD).[1][2][3] Recent preclinical studies have elucidated its anti-inflammatory and skin barrier-restoring properties, suggesting a novel application for this well-established drug. These notes provide detailed protocols and data from key studies to guide researchers and drug development professionals in exploring the utility of roxatidine hemioxalate in the context of atopic dermatitis.

Roxatidine acetate hydrochloride (RXA), the precursor to roxatidine, is rapidly converted to its active metabolite, roxatidine, upon oral absorption.[1][4] Its mechanism in atopic dermatitis extends beyond histamine H2 receptor antagonism, involving the modulation of key inflammatory pathways and restoration of skin barrier function.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of roxatidine acetate hydrochloride (RXA) in various models of atopic dermatitis.

Table 1: In Vivo Efficacy of Roxatidine Acetate (RXA) in a Dfb-Induced Atopic Dermatitis Mouse Model [1]

ParameterControl GroupDfb-Induced AD GroupRXA-Treated GroupDEX-Treated Group (Positive Control)
Dermatitis ScoreLowSignificantly IncreasedNoticeably ReducedSimilar to RXA Group
Serum IgE LevelsBaselineSignificantly IncreasedSignificantly DecreasedNot Reported
Serum Histamine LevelsBaselineSignificantly IncreasedSignificantly DecreasedNot Reported
IL-6 Levels in Dorsal SkinBaselineSignificantly IncreasedSignificantly SuppressedNot Reported
Filaggrin ExpressionNormalDecreasedRecoveredNot Reported
Adhesive Molecule ExpressionLowIncreasedInhibitedNot Reported

Table 2: In Vitro Effects of Roxatidine Acetate (RXA) on TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes [1]

ParameterControl GroupTNF-α/IFN-γ Stimulated GroupRXA-Treated Group
Filaggrin ExpressionNormalDecreasedRecovered
Adhesive Molecule ExpressionLowIncreasedInhibited
NF-κB p65 TranslocationLowIncreasedInhibited
Aryl Hydrocarbon Receptor (AhR) ExpressionBaselineNot ReportedSignificantly Upregulated
Sirtuin1 (SIRT1) ExpressionBaselineNot ReportedSignificantly Upregulated

Table 3: Ex Vivo Effects of Roxatidine Acetate (RXA) on an AD-like Human Skin Equivalent (HSE) Model [1]

ParameterControl GroupAD Cocktail-Induced GroupRXA-Treated Group
Epidermal ThicknessNormalIncreasedSignificantly Reduced
Dermal ThicknessNormalIncreasedSignificantly Reduced
Filaggrin ExpressionNormalDecreasedRecovered
Involucrin ExpressionNormalDecreasedRecovered

Experimental Protocols

Dfb-Induced Atopic Dermatitis Mouse Model

This protocol describes the induction of atopic dermatitis-like symptoms in NC/Nga mice using Dermatophagoides farinae body (Dfb) extract and subsequent treatment with roxatidine acetate hydrochloride (RXA).

Materials:

  • NC/Nga mice

  • Dermatophagoides farinae body (Dfb) extract

  • Roxatidine Acetate Hydrochloride (RXA)

  • Dexamethasone (DEX) as a positive control

  • Vehicle control

Procedure:

  • Induction of AD: Treat mice with Dfb to induce severe AD skin symptoms. This typically involves repeated topical application of the extract over several weeks.

  • Grouping: Divide the mice into the following groups:

    • Control group (no Dfb treatment)

    • Dfb-induced AD group (treated with vehicle)

    • RXA-treated group (Dfb-induced AD mice orally administered with RXA)

    • DEX-treated group (Dfb-induced AD mice orally administered with DEX)

  • Treatment: Administer RXA or DEX orally to the respective groups. The dosage and frequency should be determined based on preliminary dose-response studies.

  • Assessment:

    • Dermatitis Score: Clinically score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) at regular intervals.

    • Histological Analysis: Collect skin tissue samples for histological examination (e.g., H&E staining) to assess epidermal and dermal thickness.

    • Immunohistochemistry: Perform immunohistochemical staining for filaggrin and adhesion molecules in skin sections.

    • Biochemical Analysis: Collect blood samples to measure serum levels of IgE and histamine using ELISA. Homogenize dorsal skin tissue to measure IL-6 levels.

In Vitro Model using HaCaT Keratinocytes

This protocol details the investigation of RXA's effects on human keratinocytes stimulated with pro-inflammatory cytokines.

Materials:

  • HaCaT human keratinocyte cell line

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interferon-gamma (IFN-γ)

  • Roxatidine Acetate Hydrochloride (RXA)

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture HaCaT cells under standard conditions.

  • Stimulation and Treatment:

    • Pre-treat the cells with various concentrations of RXA for a specified period.

    • Stimulate the cells with a combination of TNF-α and IFN-γ to induce an inflammatory response.

  • Analysis:

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of filaggrin, adhesion molecules, and proteins involved in the NF-κB signaling pathway (e.g., p-p65, p65).

    • Immunofluorescence: Perform immunofluorescence staining to visualize the nuclear translocation of NF-κB p65.

    • Gene Expression Analysis: Use real-time PCR to quantify the mRNA expression of relevant genes.

Ex Vivo AD-like Human Skin Equivalent (HSE) Model

This protocol describes the use of a 3D human skin model to assess the therapeutic potential of RXA.

Materials:

  • Human Skin Equivalent (HSE) model

  • AD cocktail (a mixture of pro-inflammatory cytokines and other stimulants to mimic AD conditions)

  • Roxatidine Acetate Hydrochloride (RXA)

Procedure:

  • Model Preparation: Culture the HSE model according to the manufacturer's instructions.

  • Induction of AD-like Phenotype: Treat the HSE model with an "AD cocktail" to induce characteristics of atopic dermatitis, such as epidermal thickening and decreased barrier protein expression.

  • Treatment: Topically apply RXA to the surface of the AD-like HSE model.

  • Assessment:

    • Histological Analysis: Cross-section the HSE models and perform histological staining to measure epidermal and dermal thickness.

    • Immunohistochemistry: Stain the sections for filaggrin and involucrin to assess skin barrier protein expression.

Signaling Pathways and Mechanisms of Action

Roxatidine's therapeutic effects in atopic dermatitis appear to be mediated through the modulation of several key signaling pathways.

cluster_0 Inflammatory Stimuli (TNF-α/IFN-γ) cluster_1 Roxatidine Action cluster_2 Cellular Response cluster_3 Skin Barrier Function Stimuli TNF-α / IFN-γ NFkB NF-κB Activation Stimuli->NFkB Roxatidine Roxatidine Roxatidine->NFkB Inhibits AhR AhR Upregulation Roxatidine->AhR Promotes SIRT1 SIRT1 Upregulation Roxatidine->SIRT1 Promotes Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines AdhesionMolecules Adhesion Molecules NFkB->AdhesionMolecules Filaggrin Filaggrin Expression AhR->Filaggrin SIRT1->Filaggrin

Caption: Roxatidine's mechanism in atopic dermatitis.

The anti-AD effects of roxatidine are associated with the suppression of the Nuclear Factor-kappa B (NF-κB) cascade.[1] By inhibiting the activation and nuclear translocation of NF-κB, roxatidine reduces the production of pro-inflammatory cytokines like IL-6 and IL-1β, as well as the expression of adhesion molecules.[1][2] Furthermore, roxatidine has been shown to upregulate the expression of Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1), which are known to play a role in maintaining skin barrier function, partly by promoting the expression of filaggrin.[1]

cluster_0 In Vivo Workflow start Induce AD in NC/Nga Mice (Dfb) treatment Oral Administration (RXA, DEX, Vehicle) start->treatment assessment Assess Outcomes: - Dermatitis Score - Histology - Biomarkers (IgE, Histamine, IL-6) treatment->assessment end Data Analysis assessment->end

Caption: In vivo experimental workflow for AD mouse model.

cluster_1 In Vitro Workflow start_vitro Culture HaCaT Keratinocytes treat_vitro Pre-treat with RXA start_vitro->treat_vitro stimulate_vitro Stimulate with TNF-α/IFN-γ treat_vitro->stimulate_vitro analyze_vitro Analyze: - Western Blot (NF-κB, Filaggrin) - Immunofluorescence (p65) - Gene Expression stimulate_vitro->analyze_vitro end_vitro Data Interpretation analyze_vitro->end_vitro

Caption: In vitro experimental workflow using HaCaT cells.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for the treatment of atopic dermatitis.[5] Its dual action of suppressing inflammation and promoting skin barrier function addresses two of the key pathological features of the disease.[1] The protocols and data presented here provide a solid foundation for further research into the clinical efficacy and safety of roxatidine in patients with atopic dermatitis. Future studies should aim to replicate these findings in human clinical trials and further elucidate the molecular mechanisms underlying its therapeutic effects.

References

Application of Roxatidine in Human Keratinocyte Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Roxatidine, a histamine H2-receptor antagonist, has demonstrated significant potential beyond its traditional use in treating gastric ulcers.[1][2] Recent research has illuminated its anti-inflammatory and skin barrier-protective effects in human keratinocyte cell lines, suggesting its therapeutic applicability in inflammatory skin disorders like atopic dermatitis.[3][4]

Application Notes

Roxatidine acetate, the precursor to roxatidine, has been shown to modulate key signaling pathways in human keratinocytes, particularly in the context of inflammation.[3] In studies utilizing the HaCaT human keratinocyte cell line, roxatidine acetate has been observed to counteract the inflammatory effects induced by cytokines such as TNF-α and IFN-γ.[3]

The primary applications of roxatidine in keratinocyte research revolve around its ability to:

  • Restore Skin Barrier Function: Roxatidine treatment has been found to recover the expression of crucial skin barrier proteins like filaggrin, which is often downregulated in inflammatory skin conditions.[3]

  • Modulate Inflammatory Responses: It effectively suppresses the activation of the NF-κB signaling pathway, a central mediator of inflammation, thereby reducing the expression of pro-inflammatory molecules.[3]

  • Regulate Cellular Signaling: Roxatidine influences the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) pathways, which are involved in cellular differentiation, antioxidant responses, and inflammation.[3]

These findings position roxatidine as a promising compound for further investigation in dermatological research and drug development, particularly for therapies targeting inflammatory skin diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of Roxatidine Acetate (RXA) on human keratinocytes (HaCaT cells) stimulated with TNF-α/IFN-γ.

Table 1: Effect of Roxatidine Acetate on Protein Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes

ProteinTreatmentOutcomeSignificance
FilaggrinRXARecovered reduced expression-
AhRRXARecovered reduced expression-
SIRT1RXARecovered reduced expression-
VCAM-1RXAInhibited induced expression-
NF-κB p65RXAInhibited nuclear translocation-

Data synthesized from a study by Choi et al. (2021).[3]

Table 2: Effect of Roxatidine Acetate on mRNA Expression in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes

GeneTreatmentOutcomeSignificance
AhRRXAMarkedly increased mRNA levelsp < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group
ARNTRXAMarkedly increased mRNA levelsp < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group
OVOL1RXAMarkedly increased mRNA levelsp < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group
SIRT1RXAMarkedly increased mRNA levelsp < 0.05, *p < 0.01, **p < 0.001 vs. TNF-α/IFN-γ group

Data synthesized from a study by Choi et al. (2021).[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by roxatidine and a general experimental workflow for studying its effects in keratinocytes.

G TNFa_IFNy TNF-α / IFN-γ NFkB_p65 NF-κB p65 Translocation TNFa_IFNy->NFkB_p65 Roxatidine Roxatidine Roxatidine->NFkB_p65 SIRT1 SIRT1 Roxatidine->SIRT1 AhR AhR Roxatidine->AhR Inflammation Inflammation (e.g., VCAM-1) NFkB_p65->Inflammation SIRT1->NFkB_p65 OVOL1 OVOL1 AhR->OVOL1 Filaggrin Filaggrin OVOL1->Filaggrin SkinBarrier Skin Barrier Function Filaggrin->SkinBarrier

Caption: Roxatidine's mechanism in keratinocytes.

G start Start culture Culture HaCaT Keratinocytes start->culture pretreat Pre-treat with Roxatidine culture->pretreat stimulate Stimulate with TNF-α / IFN-γ pretreat->stimulate analysis Analysis stimulate->analysis wb Western Blot (Protein Expression) analysis->wb qpcr qRT-PCR (mRNA Expression) analysis->qpcr if_stain Immunofluorescence (Protein Localization) analysis->if_stain end End wb->end qpcr->end if_stain->end

Caption: Experimental workflow for studying Roxatidine.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of roxatidine on human keratinocytes.

1. HaCaT Cell Culture and Treatment

  • Cell Line: HaCaT (immortalized human keratinocyte cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Culture HaCaT cells to 70-80% confluency.

    • For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

    • Allow cells to adhere overnight.

    • Pre-treat cells with desired concentrations of Roxatidine Acetate for a specified period (e.g., 1 hour).

    • Stimulate the cells with a combination of TNF-α and IFN-γ (e.g., 10 ng/mL each) for a designated time (e.g., 24 hours) to induce an inflammatory state.

    • Include appropriate controls: untreated cells, cells treated with Roxatidine Acetate alone, and cells stimulated with TNF-α/IFN-γ alone.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Roxatidine Acetate.

  • Protocol:

    • Seed HaCaT cells in a 96-well plate.

    • Treat cells with varying concentrations of Roxatidine Acetate for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Western Blot Analysis

  • Objective: To quantify the expression levels of specific proteins.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Filaggrin, AhR, SIRT1, VCAM-1, NF-κB p65, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

4. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the mRNA expression levels of target genes.

  • Protocol:

    • Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green-based master mix and specific primers for the genes of interest (e.g., AHR, ARNT, OVOL1, SIRT1) and a housekeeping gene (e.g., GAPDH).

    • Run the PCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

5. Immunofluorescence Staining

  • Objective: To visualize the subcellular localization of target proteins.

  • Protocol:

    • Grow and treat HaCaT cells on glass coverslips in a 24-well plate.

    • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (e.g., anti-NF-κB p65) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

References

Application Notes and Protocols for Inducing Experimental Ulcers and Treatment with Roxatidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing various types of experimental gastric and duodenal ulcers in rodent models. Additionally, they explore the therapeutic application of Roxatidine, a histamine H2 receptor antagonist, in the context of these models, supported by available preclinical data.

Introduction to Experimental Ulcers and Roxatidine

The study of gastric and duodenal ulcers relies on reproducible animal models that mimic the pathophysiology of the human condition. These models are essential for understanding the mechanisms of ulcerogenesis and for the screening and development of new anti-ulcer therapies. Common methods for inducing experimental ulcers include the administration of necrotizing agents like ethanol, nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, corrosive agents like acetic acid, and duodenal ulcer-inducing compounds like cysteamine.

Roxatidine acetate is a specific and competitive histamine H2 receptor antagonist. It is rapidly converted to its active metabolite, roxatidine, which inhibits gastric acid secretion by blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[1][2] This reduction in gastric acid is a key mechanism in the healing of peptic ulcers.[1] Beyond its antisecretory effects, some studies suggest that roxatidine may also possess cytoprotective properties.[3]

Signaling Pathway of Roxatidine's Action

Roxatidine, as a histamine H2 receptor antagonist, primarily acts on the parietal cells of the gastric mucosa. The binding of histamine to H2 receptors triggers a signaling cascade that leads to the secretion of gastric acid. Roxatidine competitively blocks this receptor, thereby inhibiting the downstream signaling pathway.

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to Roxatidine Roxatidine Roxatidine->H2R Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ions H+ Secretion (Gastric Acid) ProtonPump->H_ions Promotes Fasting Fast Rats (24 hours, water ad libitum) Grouping Divide into Experimental Groups (e.g., Control, Roxatidine, Reference Drug) Fasting->Grouping Pretreatment Administer Vehicle, Roxatidine, or Reference Drug (p.o.) Grouping->Pretreatment UlcerInduction Administer Absolute Ethanol (1 mL/200g, p.o.) Pretreatment->UlcerInduction 1 hour after Euthanasia Euthanize Rats (1 hour post-ethanol) UlcerInduction->Euthanasia StomachExtraction Excise and Open Stomach along the greater curvature Euthanasia->StomachExtraction Analysis Assess Ulcer Index and other parameters StomachExtraction->Analysis Fasting Fast Rats (24 hours, water ad libitum) Grouping Divide into Experimental Groups (e.g., Control, Roxatidine, Reference Drug) Fasting->Grouping Pretreatment Administer Vehicle, Roxatidine, or Reference Drug (p.o.) Grouping->Pretreatment UlcerInduction Administer Indomethacin (e.g., 30 mg/kg, p.o.) Pretreatment->UlcerInduction 30 minutes after Euthanasia Euthanize Rats (4-6 hours post-indomethacin) UlcerInduction->Euthanasia StomachExtraction Excise and Open Stomach along the greater curvature Euthanasia->StomachExtraction Analysis Assess Ulcer Index and other parameters StomachExtraction->Analysis

References

Application Notes and Protocols: Investigating the Inhibitory Effects of Roxatidine on NF-κB and p38 MAPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental methodologies for studying the effects of roxatidine on the NF-κB and p38 MAPK signaling pathways. Roxatidine, a histamine H2-receptor antagonist, has demonstrated anti-inflammatory and anti-allergic properties by inhibiting these key signaling cascades.[1][2][3]

Introduction

Roxatidine acetate hydrochloride is a histamine H2-receptor antagonist that is rapidly converted to its active metabolite, roxatidine, upon oral absorption.[2][4] While clinically used for treating gastric and duodenal ulcers, recent studies have unveiled its potential in mitigating inflammatory responses.[2][3] This has been attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK), two pivotal pathways in the inflammatory process.[1][3][5] These pathways are implicated in the expression of various pro-inflammatory cytokines and mediators. This document outlines the effects of roxatidine on these pathways and provides detailed protocols for their investigation.

Data Summary

The following tables summarize the quantitative data from key studies on the inhibitory effects of roxatidine on inflammatory markers and signaling molecules.

Table 1: Effect of Roxatidine on Pro-inflammatory Cytokine Production in PMACI-Stimulated HMC-1 Cells

CytokineTreatmentConcentrationmRNA Expression (relative to control)Protein Level (pg/mL)Reference
TNF-αPMACI-~4.5~1200[Lee et al., 2017]
PMACI + Roxatidine12.5 µM~2.5~800[Lee et al., 2017]
PMACI + Roxatidine25 µM~1.5~500[Lee et al., 2017]
IL-6PMACI-~5.5~150[Lee et al., 2017]
PMACI + Roxatidine12.5 µM~3.0~100[Lee et al., 2017]
PMACI + Roxatidine25 µM~1.8~60[Lee et al., 2017]
IL-1βPMACI-~6.0-[Lee et al., 2017]
PMACI + Roxatidine12.5 µM~3.5-[Lee et al., 2017]
PMACI + Roxatidine25 µM~2.0-[Lee et al., 2017]

Table 2: Effect of Roxatidine on NF-κB and p38 MAPK Pathway Activation

Target ProteinCell TypeStimulantRoxatidine ConcentrationObserved EffectReference
p-IKKα/βHMC-1PMACI25 µMSignificant reduction in phosphorylation[Lee et al., 2017]
p-IκBαHMC-1PMACI25 µMSignificant reduction in phosphorylation[Lee et al., 2017]
NF-κB p65 (nuclear)HMC-1PMACI25 µMSignificant reduction in nuclear translocation[Lee et al., 2017]
p-MKK3/6HMC-1PMACI25 µMSignificant reduction in phosphorylation[Lee et al., 2017]
p-MK2HMC-1PMACI25 µMSignificant reduction in phosphorylation[Lee et al., 2017]
NF-κB p65 (nuclear)RAW 264.7LPS120 µMInhibition of nuclear translocation[Cho et al., 2011]
p-p38RAW 264.7LPS120 µMInhibition of phosphorylation[Cho et al., 2011]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for investigating the effects of roxatidine.

G Stimuli Inflammatory Stimuli (e.g., LPS, PMACI) IKK IKK Complex Stimuli->IKK activates MKK36 MKK3/6 Stimuli->MKK36 activates Roxatidine Roxatidine Roxatidine->IKK inhibits Roxatidine->MKK36 inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (nuclear) NFkB->NFkB_n translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_n->Cytokines induces transcription p38 p38 MAPK MKK36->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates MK2->Cytokines regulates expression

Caption: Roxatidine's inhibitory action on NF-κB and p38 MAPK pathways.

G start Start: Cell Culture (e.g., Macrophages, Mast Cells) treatment Pre-treat with Roxatidine start->treatment stimulation Stimulate with Inflammatory Agent (e.g., LPS, PMACI) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysate Prepare Cell Lysates stimulation->lysate elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for Phosphorylated Proteins (p-p38, p-IκBα) lysate->western if_staining Immunofluorescence for NF-κB p65 Nuclear Translocation lysate->if_staining end End: Data Analysis elisa->end western->end if_staining->end

Caption: General experimental workflow for studying roxatidine's effects.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be adapted based on the specific cell line and experimental design.

  • Cell Lines:

    • RAW 264.7 (murine macrophages)

    • HMC-1 (human mast cells)

    • HaCaT (human keratinocytes)

  • Culture Media:

    • DMEM (for RAW 264.7 and HaCaT) or Iscove's Modified Dulbecco's Medium (for HMC-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for ELISA, or chamber slides for immunofluorescence).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Pre-treat cells with various concentrations of roxatidine (e.g., 6.25, 12.5, 25, 40, 120 µM) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for macrophages or a combination of phorbol 12-myristate 13-acetate (PMACI; 20 nM PMA and 1 µM A23187) for mast cells for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine production).

Western Blot Analysis for Phosphorylated p38 and IκBα

This protocol allows for the detection of the activated, phosphorylated forms of key signaling proteins.

  • Materials:

    • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-IκBα, anti-IκBα, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

    • Quantify band intensities and normalize to total protein or a loading control like β-actin.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

  • Materials:

    • Chamber slides or coverslips.

    • 4% paraformaldehyde in PBS.

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking solution (e.g., 1% BSA in PBS).

    • Primary antibody (anti-NF-κB p65).

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

    • Mounting medium.

  • Protocol:

    • Grow and treat cells on chamber slides or coverslips.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash twice with PBS.

    • Block with blocking solution for 1 hour.

    • Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips.

    • Visualize using a fluorescence microscope and quantify the nuclear fluorescence intensity.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This assay quantifies the amount of secreted cytokines in the cell culture supernatant.

  • Materials:

    • ELISA kits for TNF-α, IL-6, and IL-1β.

    • Microplate reader.

  • Protocol:

    • After cell treatment, collect the culture supernatant.

    • Centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow cytokine binding.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Conclusion

The provided data and protocols offer a framework for investigating the inhibitory effects of roxatidine on NF-κB and p38 MAPK signaling. These studies are crucial for understanding the anti-inflammatory and anti-allergic potential of roxatidine and can guide further research and development of this compound for new therapeutic applications. The methodologies described can be adapted to various experimental systems to further elucidate the molecular mechanisms of roxatidine's action.

References

Troubleshooting & Optimization

Roxatidine Hemioxalate solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of roxatidine compounds in biological buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Roxatidine Hemioxalate in common biological buffers?

Currently, there is limited publicly available data specifically detailing the solubility of this compound in a wide range of biological buffers. The solubility of a compound can be significantly influenced by its salt form. Therefore, the solubility of this compound may differ from that of other roxatidine salts, such as Roxatidine Acetate Hydrochloride.

Q2: What is the known solubility of other forms of Roxatidine?

Roxatidine Acetate Hydrochloride is soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO).[1][2] The approximate solubilities are detailed in the table below.[1] It is important to note that aqueous solutions of roxatidine acetate hydrochloride are not recommended for storage for more than one day.[1] The active metabolite, Roxatidine, is reported to be soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication.[3][4]

Q3: What factors can influence the solubility of roxatidine compounds?

Several factors can affect the solubility of active pharmaceutical ingredients like roxatidine. These include:

  • pH of the buffer: The ionization state of the molecule, which is pH-dependent, can significantly impact solubility.[5]

  • Buffer composition and ionic strength: The specific ions and their concentrations in the buffer can influence the solubility.

  • Temperature: For many solids, solubility increases with temperature.[6]

  • Particle size and polymorphism: Smaller particle sizes generally lead to faster dissolution, and different crystalline forms (polymorphs) can have different solubilities.[6]

  • Presence of co-solvents or excipients: Organic solvents or other formulation components can either enhance or decrease solubility.

Q4: How is Roxatidine Acetate metabolized?

Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed after oral administration.[7][8] It is then quickly converted to its active metabolite, roxatidine, by esterases found in the small intestine, plasma, and liver.[7][8][9]

Data Presentation: Solubility of Roxatidine Salts

Compound NameSolventSolubilityStorage Recommendation
Roxatidine Acetate HydrochlorideWater~ 77 mg/mL[1]Do not store aqueous solutions for more than one day.[1]
Roxatidine Acetate HydrochlorideEthanol~ 12 mg/mL[1]-
Roxatidine Acetate HydrochlorideDMSO~ 78 mg/mL[1]-
RoxatidineDMSOUp to 100 mg/mL (with ultrasonic)[3]Solutions in DMSO may be stored at -20°C for up to 3 months.[4]

Troubleshooting Guide

Q: I am observing precipitation or incomplete dissolution of my roxatidine compound in a biological buffer. What steps can I take?

A: Encountering solubility issues is a common challenge. The following workflow can help you troubleshoot the problem:

G start Start: Solubility Issue Observed check_salt 1. Verify Salt Form (e.g., Acetate, Hemioxalate) start->check_salt adjust_ph 2. Adjust Buffer pH Does the compound have ionizable groups? check_salt->adjust_ph consult Consult Literature for Specific Salt Form or Perform Solubility Screen check_salt->consult If unsure or data is unavailable sonicate 3. Apply Gentle Sonication/Vortexing adjust_ph->sonicate If no improvement end Issue Resolved adjust_ph->end If successful warm 4. Gentle Warming (Check compound stability first) sonicate->warm If no improvement sonicate->end If successful cosolvent 5. Add a Co-solvent (e.g., DMSO, Ethanol) Ensure compatibility with experiment warm->cosolvent If no improvement warm->end If successful fresh_stock 6. Prepare a Fresh Stock Solution in a known good solvent (e.g., DMSO) cosolvent->fresh_stock If still issues or co-solvent is not an option cosolvent->end If successful fresh_stock->end Dilute stock into buffer

Troubleshooting workflow for roxatidine solubility issues.

Experimental Protocols

Protocol: Determining the Solubility of a Roxatidine Compound in a Biological Buffer

This protocol provides a general framework for determining the equilibrium solubility of a roxatidine compound.

Materials:

  • Roxatidine compound (e.g., this compound)

  • Selected biological buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Buffer Preparation: Prepare the desired biological buffer and adjust the pH to the target value for your experiment.

  • Saturated Solution Preparation:

    • Add an excess amount of the roxatidine compound to a known volume of the buffer in a sealed container (e.g., glass vial). The goal is to have undissolved solid remaining after equilibration.

    • Tightly seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample using a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with the appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved roxatidine compound using a validated analytical method (e.g., HPLC-UV).[8] A pre-established calibration curve is necessary for this step.[10]

  • Data Reporting: The resulting concentration represents the equilibrium solubility of the roxatidine compound in the specific buffer at the tested temperature and pH.

References

Preventing degradation of Roxatidine Hemioxalate in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Roxatidine Hemioxalate during long-term stability studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary environmental factors that can affect the stability of pharmaceutical products like this compound are temperature, moisture, light, and oxygen.[1] High temperatures can accelerate chemical reactions, leading to degradation. Moisture can cause hydrolysis, while exposure to light, particularly UV light, can lead to photolysis.[1] Oxygen in the atmosphere can cause oxidative degradation.[1]

Q2: What are the known degradation pathways for Roxatidine?

A2: Based on its chemical structure and findings from forced degradation studies on the parent compound, Roxatidine Acetate, the two most probable degradation pathways for this compound are hydrolysis and oxidation.[2][3]

  • Hydrolysis: The acetate ester group in the molecule is susceptible to hydrolysis, which would yield the active desacetyl metabolite, Roxatidine.[4][5][6] This can be catalyzed by acidic or basic conditions.[3]

  • Oxidation: Studies have shown that Roxatidine Acetate is unstable under oxidative stress (e.g., exposure to hydrogen peroxide), leading to the formation of degradation products.[2]

Q3: How should this compound samples be stored for long-term stability studies?

A3: For long-term stability studies, samples should be stored under conditions defined by the International Council for Harmonisation (ICH) guidelines.[7] The standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[2][8] It is also crucial to protect samples from light and to use packaging that minimizes exposure to moisture and oxygen.[1]

Q4: What is a stability-indicating method, and why is it crucial for my study?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[9] It is critical for stability studies because it ensures that the measured decrease in the API concentration is due to degradation and not an analytical artifact, allowing for the accurate determination of the drug's shelf life.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during your long-term stability studies.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high levels of degradation observed at an early time point. 1. Improper storage conditions (temperature or humidity excursions).2. Interaction with container/closure system.3. High levels of oxygen or moisture within the packaging.1. Verify the calibration and performance of your stability chambers. Review temperature and humidity logs for any deviations.2. Investigate potential leaching or adsorption issues with the packaging material.3. Consider using packaging with higher barrier properties or including desiccants and oxygen scavengers.[1]
Appearance of unknown peaks in HPLC chromatograms. 1. Formation of new degradation products.2. Contamination from solvents, equipment, or excipients.3. Leachables from the container closure system.1. Perform forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to intentionally generate degradation products and compare their retention times to the unknown peaks.[2]2. Analyze blank samples (placebo) stored under the same conditions to rule out excipient degradation or contamination.3. Use a validated, stability-indicating HPLC method capable of resolving the API from all potential degradants.[7]
Assay values are inconsistent or show high variability across replicates. 1. Non-homogeneity of the sample.2. Issues with the analytical method (e.g., poor precision, instrument malfunction).3. Inconsistent sample preparation.1. Ensure proper mixing and sampling procedures are in place, especially for solid dosage forms.2. Verify the performance of the HPLC system (e.g., check pump pressure, detector stability). Re-validate the analytical method for precision and robustness.3. Review and standardize the sample preparation protocol to minimize variability.
Failure to achieve mass balance (sum of assay of API and degradants is not close to 100%). 1. Formation of non-UV active or volatile degradation products.2. Degradants are not being eluted from the HPLC column.3. Incorrect response factors for degradation products.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect non-chromophoric compounds.2. Modify the HPLC method (e.g., extend the run time, use a stronger solvent in the mobile phase) to ensure all compounds are eluted.3. If possible, isolate and synthesize primary degradation products to determine their specific response factors for accurate quantification.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound Tablets (25°C / 60% RH)
Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)Key Degradant A (Hydrolysis) (%)Key Degradant B (Oxidative) (%)
0White, round tablet100.2< 0.1Not DetectedNot Detected
3Complies99.80.20.10.1
6Complies99.50.40.20.2
9Complies99.10.70.30.4
12Complies98.61.10.40.7

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: ICH Recommended Storage Conditions for Stability Studies
Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months

Source: ICH Q1A(R2) Guidelines.[2][8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Roxatidine and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent. A typical composition could be 50 mM potassium dihydrogen phosphate: methanol: acetonitrile (5:3:2 by volume).[7]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 276 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Method:

    • Prepare the mobile phase and degas it by sonication.

    • Prepare a standard stock solution of this compound reference standard in the mobile phase.

    • Prepare sample solutions from the stability study time points by dissolving/extracting the drug product in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Roxatidine peak based on the retention time of the reference standard.

    • Quantify the amount of Roxatidine and any degradation products by comparing the peak areas to the standard.

Protocol 2: Forced Degradation Study

This study is performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 70-80°C for 2 hours.[2] Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 70-80°C for 2 hours.[2] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3-10% hydrogen peroxide (H₂O₂) and keep it at room temperature for 2 hours.[2]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the drug substance to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1). The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Roxatidine peak.

Visualizations

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation P1 Develop & Validate Stability-Indicating Method P2 Select Batches (min. 3 primary batches) P1->P2 P3 Define Stability Protocol (ICH Conditions, Timepoints) P2->P3 P4 Package Samples in Proposed Container Closure P3->P4 E1 Place Samples in Stability Chambers P4->E1 E2 Pull Samples at Scheduled Timepoints (0, 3, 6, 9, 12... months) E1->E2 E3 Perform Analytical Tests (Assay, Degradants, Dissolution) E2->E3 V1 Analyze Data & Assess Trends E3->V1 V2 Investigate Out-of-Specification (OOS) Results V1->V2 V3 Establish Shelf-Life & Storage Conditions V1->V3 V4 Compile Stability Report V3->V4

Caption: Workflow for a typical long-term stability study.

G parent This compound hydrolysis_prod Roxatidine (Desacetyl Metabolite) parent->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Product(s) (e.g., N-oxides) parent->oxidation_prod Oxidation stress_hydrolysis Moisture (Acid/Base Catalyzed) stress_hydrolysis->hydrolysis_prod stress_oxidation Oxygen / Peroxides stress_oxidation->oxidation_prod

Caption: Potential degradation pathways for Roxatidine.

G start Out-of-Specification (OOS) Result Detected check_analytics Is the analytical method performance acceptable? (e.g., system suitability) start->check_analytics check_prep Was sample preparation performed correctly? check_analytics->check_prep Yes lab_error Conclusion: Laboratory Error - Re-test according to SOP check_analytics->lab_error No check_storage Were storage conditions maintained correctly? check_prep->check_storage Yes check_prep->lab_error No check_storage->lab_error No (e.g., Chamber excursion) product_issue Conclusion: True Product Failure - Initiate full investigation - Assess impact on shelf-life check_storage->product_issue Yes

Caption: Troubleshooting tree for OOS results.

References

Technical Support Center: Roxatidine Hemioxalate In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roxatidine hemioxalate in vitro. It addresses common issues related to the impact of pH on the compound's activity, stability, and solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and how does pH affect it?

This compound is a salt of the active drug, roxatidine. In aqueous solutions, it dissociates into the roxatidine molecule and hemioxalate. Roxatidine is the active metabolite of roxatidine acetate hydrochloride.[1][2] The activity of roxatidine, a competitive histamine H2 receptor antagonist, can be influenced by pH due to changes in its ionization state, which may affect its binding to the H2 receptor.[3]

Q2: How does the solubility of roxatidine change with pH?

While specific data for this compound is limited, roxatidine acetate hydrochloride is reported to be soluble in water.[4] Generally, for amine-containing compounds like roxatidine, solubility is higher at acidic pH due to the formation of a more soluble protonated species. A controlled-release formulation of roxatidine has been described as having pH-independent high solubility.[5] However, it is crucial to experimentally determine the solubility of this compound in your specific buffer systems.

Q3: At what pH is roxatidine most stable for in vitro assays?

An HPLC method for the determination of roxatidine in human plasma was developed using a mobile phase at pH 7.0, and the compound showed good stability in plasma.[6] For in vitro experiments, maintaining a physiological pH of 7.4 is a common starting point. However, stability studies across a range of pH values (e.g., pH 3, 5, 7.4, 9) are recommended to determine the optimal conditions for your specific assay.

Q4: How does pH affect the H2 receptor antagonist activity of roxatidine in vitro?

Troubleshooting Guides

Issue 1: Low or Inconsistent Potency (IC50/pA2 values) in Functional Assays
Potential Cause Troubleshooting Steps
Suboptimal pH of Assay Buffer: The ionization state of roxatidine and the H2 receptor can affect binding affinity. Verify and strictly control the pH of your assay buffer throughout the experiment. The optimal pH for H2 receptor binding assays is typically around 7.4.
Compound Precipitation: This compound may have limited solubility at the pH of your assay buffer, leading to a lower effective concentration. Visually inspect for any precipitation. Determine the solubility of this compound at your assay pH. Consider using a co-solvent like DMSO (ensure final concentration is compatible with your assay).
Compound Degradation: The compound may be unstable at the assay pH and temperature. Perform a stability study of roxatidine in your assay buffer at the experimental temperature. Analyze samples at different time points using a suitable method like HPLC.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Buffer Preparation: Minor variations in buffer pH can lead to significant changes in results. Prepare fresh buffers for each experiment and always verify the pH with a calibrated pH meter.
Stock Solution Instability: Roxatidine may degrade in the stock solution over time. It is recommended not to store aqueous solutions for more than one day.[4] Prepare fresh stock solutions for each experiment or perform stability studies on your stock solutions under your storage conditions.
Variable Incubation Times: If the compound is unstable, variations in incubation times will lead to inconsistent results. Ensure that incubation times are precisely controlled in all experiments.

Data Presentation

Table 1: Solubility of Roxatidine Acetate Hydrochloride in Various Solvents

SolventSolubility (mg/mL)
Water~77[4]
DMSO~78[4]
Ethanol~12[4]
(Note: This data is for roxatidine acetate hydrochloride. The solubility of this compound may differ and should be determined experimentally.)

Table 2: In Vitro H2 Receptor Antagonist Activity of Roxatidine

Assay SystemParameterValueReference
Isolated Guinea Pig AtriumpA27.0[7]
(Note: The pH of the assay buffer was not specified in the reference.)

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of roxatidine using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: In Vitro H2 Receptor Functional Assay - cAMP Measurement in HGT-1 Cells
  • Cell Culture: Culture human gastric cancer cells (HGT-1), which endogenously express the H2 receptor, in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) and adjust the pH to the desired value (e.g., 7.4).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine (an H2 receptor agonist) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP accumulation.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the roxatidine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Roxatidine Activity start Inconsistent In Vitro Activity Observed check_pH Verify pH of Assay Buffer start->check_pH check_solubility Assess Compound Solubility at Assay pH check_pH->check_solubility pH is correct optimize_pH Optimize and Control Buffer pH check_pH->optimize_pH pH deviation check_stability Evaluate Compound Stability check_solubility->check_stability Soluble adjust_concentration Adjust Working Concentration / Use Co-solvent check_solubility->adjust_concentration Precipitation observed fresh_solutions Prepare Fresh Solutions / Shorten Incubation check_stability->fresh_solutions Degradation detected re_run_assay Re-run Experiment check_stability->re_run_assay Stable optimize_pH->re_run_assay adjust_concentration->re_run_assay fresh_solutions->re_run_assay

Caption: Troubleshooting workflow for inconsistent roxatidine in vitro activity.

G cluster_pathway Roxatidine's Mechanism of Action at the H2 Receptor Histamine Histamine H2R H2 Receptor Histamine->H2R Activates Roxatidine Roxatidine Roxatidine->H2R Competitively Blocks AC Adenylate Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Increases

Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by roxatidine.

References

Technical Support Center: Enhancing Oral Absorption of Roxatidine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of Roxatidine in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies of Roxatidine and offers potential solutions based on published research.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between animal subjects. Poor aqueous solubility of Roxatidine acetate hydrochloride leading to inconsistent dissolution in the gastrointestinal tract.Develop formulations that improve the solubility and dissolution rate, such as solid lipid nanoparticles (SLNs).
Low and erratic oral bioavailability. Significant first-pass metabolism in the liver and intestines.Investigate the use of formulations like SLNs that may reduce the extent of first-pass metabolism.
Failure to achieve therapeutic plasma concentrations after oral administration. Inefficient absorption across the intestinal epithelium due to the drug's physicochemical properties.Explore the use of permeation enhancers or advanced drug delivery systems like nanoparticles to improve intestinal uptake.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of Roxatidine?

A1: The poor oral bioavailability of Roxatidine acetate hydrochloride is primarily attributed to its low aqueous solubility, which leads to a slow dissolution rate in the gastrointestinal fluids, and extensive first-pass metabolism in the liver and intestines.

Q2: How can the oral bioavailability of Roxatidine be improved in animal models?

A2: One effective strategy is the use of novel drug delivery systems. For instance, formulating Roxatidine into solid lipid nanoparticles (SLNs) has been shown to significantly enhance its oral bioavailability in rats. This is likely due to the improved solubility and dissolution of the drug in the nanoparticle formulation, as well as potentially bypassing the hepatic first-pass metabolism to some extent through lymphatic uptake.

Q3: What is the mechanism by which Solid Lipid Nanoparticles (SLNs) enhance the oral absorption of Roxatidine?

A3: The enhanced absorption of Roxatidine from SLNs is thought to occur through several mechanisms. The lipidic nature of the nanoparticles can facilitate the solubilization of the drug in the GI tract. Furthermore, nanoparticles can be taken up by the M-cells in the Peyer's patches of the small intestine, leading to lymphatic transport and thereby avoiding a portion of the first-pass metabolism in the liver.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Roxatidine after oral administration of a conventional suspension versus a solid lipid nanoparticle (SLN) formulation in rats.

Pharmacokinetic Parameter Roxatidine Suspension Roxatidine-SLNs Fold Increase
AUC (0-t) (ng·h/mL) 2354.6 ± 312.89876.4 ± 1023.54.19
Cmax (ng/mL) 487.3 ± 65.41543.8 ± 210.93.17
Tmax (h) 2.0 ± 0.51.5 ± 0.3-
Relative Bioavailability (%) -419.5-

Data presented as mean ± standard deviation.

Experimental Protocols

Preparation of Roxatidine-Loaded Solid Lipid Nanoparticles (SLNs)

A high-pressure homogenization technique can be employed for the preparation of Roxatidine-loaded SLNs.

  • Lipid Phase Preparation: Dissolve Roxatidine, glyceryl monostearate (lipid), and soybean lecithin (surfactant) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as poloxamer 188.

  • Emulsification: Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure to form a nanoemulsion.

  • Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy adult male Sprague-Dawley rats, weighing approximately 200-250g.

  • Animal Acclimatization: House the animals in a controlled environment (25 ± 2°C, 50 ± 10% relative humidity, 12h light/dark cycle) for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into two groups. Administer either the Roxatidine suspension or the Roxatidine-SLN formulation orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C until analysis.

  • Drug Analysis: Determine the concentration of Roxatidine in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study prep_lipid Prepare Lipid Phase (Roxatidine, Glyceryl Monostearate, Lecithin) emulsify Coarse Emulsification (High-Speed Stirring) prep_lipid->emulsify prep_aqueous Prepare Aqueous Phase (Poloxamer 188) prep_aqueous->emulsify homogenize High-Pressure Homogenization emulsify->homogenize form_sln SLN Formation (Cooling) homogenize->form_sln purify Purification form_sln->purify dosing Oral Administration (Suspension vs. SLNs) purify->dosing Test Formulation animal_prep Animal Preparation (Fasting) animal_prep->dosing blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep analysis HPLC Analysis plasma_sep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for developing and evaluating Roxatidine-loaded SLNs.

absorption_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation oral_admin Oral Administration suspension Roxatidine Suspension oral_admin->suspension sln Roxatidine-SLNs oral_admin->sln dissolution Dissolution suspension->dissolution absorption Intestinal Absorption sln->absorption Enhanced Dissolution dissolution->absorption portal_vein Portal Vein absorption->portal_vein lymphatic Lymphatic System absorption->lymphatic M-Cell Uptake liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ Reduced Bioavailability lymphatic->systemic_circ Bypasses First-Pass

Caption: Proposed mechanisms for enhanced oral absorption of Roxatidine via SLNs.

Potential for tolerance development with long-term Roxatidine use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for tolerance development with long-term use of Roxatidine, a histamine H2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is tolerance in the context of H2 receptor antagonists like Roxatidine?

A1: Tolerance, or tachyphylaxis, refers to a reduced pharmacological response to a drug following repeated administration. In the case of H2 receptor antagonists, this manifests as a decrease in their ability to suppress gastric acid secretion over time.[1][2] This phenomenon has been observed with several H2 blockers, particularly in healthy volunteers, where the acid-inhibitory effect can diminish after one to two weeks of continuous use.[3]

Q2: Does long-term use of Roxatidine lead to the development of tolerance?

A2: The development of tolerance to Roxatidine appears to be dependent on the patient population. In patients with active duodenal ulcers, one study showed no significant development of tolerance after 28 days of a bedtime dose of Roxatidine. A prospective pharmacodynamic investigation involving 24-hour continuous endoluminal pH-metry found no significant difference in gastric pH values between the first and the 28th day of treatment. However, in surgical patients with a history of regular H2 antagonist use for more than two weeks, a single dose of Roxatidine was less effective in controlling gastric pH and volume compared to patients with no prior H2 antagonist therapy, suggesting that long-term use may indeed lead to a diminished response.

Q3: What is the proposed mechanism for tolerance to H2 receptor antagonists?

A3: While the exact mechanism is not fully elucidated, a leading hypothesis involves a compensatory increase in gastrin levels. Continuous blockade of H2 receptors leads to an increase in gastric pH, which in turn stimulates gastrin release. Gastrin can then act on other pathways to stimulate acid secretion, potentially overriding the H2 blockade.[4] Another proposed mechanism is the upregulation of the H2 receptors themselves as a response to prolonged antagonism.[2][5]

Q4: If a decrease in Roxatidine efficacy is observed in our long-term study, what could be the underlying cause?

A4: A perceived decrease in efficacy could be due to the development of tolerance. This is more likely if the subjects are healthy volunteers rather than patients with peptic ulcer disease. The reduction in acid suppression may be linked to sustained hypergastrinemia, which is the body's natural response to reduced stomach acidity.[4] It is also possible that other acid secretion pathways are being upregulated to compensate for the H2 receptor blockade.[2]

Q5: How can we experimentally assess whether tolerance to Roxatidine is developing in our study subjects?

A5: The most direct method is to perform continuous 24-hour intragastric pH monitoring at baseline (before initiation of Roxatidine), on the first day of treatment, and at subsequent time points (e.g., day 14 and day 28). A significant decrease in the median 24-hour gastric pH at the later time points compared to day 1 would indicate the development of tolerance. Measuring plasma gastrin levels at the same time points can also provide valuable mechanistic insights.

Troubleshooting Guide

Issue: Inconsistent or diminishing acid suppression with continuous Roxatidine administration in an experimental model.

Potential Cause Troubleshooting Steps
Development of Pharmacological Tolerance 1. Confirm Tolerance: Conduct serial 24-hour gastric pH monitoring to quantify the change in acid suppression over time (e.g., baseline, day 1, day 14, day 28). 2. Measure Gastrin Levels: Assess plasma gastrin concentrations at corresponding time points to investigate a potential compensatory hypergastrinemia. 3. Consider a "Drug Holiday": Temporarily discontinuing the drug may help restore sensitivity, although this may not be feasible in all experimental designs.
Inter-individual Variability 1. Increase Sample Size: A larger cohort can help to distinguish a true tolerance effect from inherent biological variability in drug response. 2. Stratify Subjects: If applicable, stratify analysis based on factors that may influence drug metabolism or response, such as genetic polymorphisms in drug-metabolizing enzymes.
Experimental Protocol Inconsistencies 1. Standardize Administration: Ensure precise and consistent timing of drug administration and meals. 2. Calibrate Equipment: Regularly calibrate pH monitoring equipment to ensure accurate readings.

Quantitative Data

The following table summarizes data from a study investigating the efficacy of a single dose of oral Roxatidine in surgical patients with and without a history of regular H2 antagonist use. This data suggests a diminished response to Roxatidine in patients with a history of long-term H2 blocker therapy.

Table 1: Gastric pH and Volume in Surgical Patients Receiving a Single Dose of Roxatidine

Patient Group (Based on prior H2 Antagonist Use) Mean Gastric pH (± SD) Mean Gastric Volume (mL ± SD)
Control (No prior use) 6.35 ± 1.324.9 ± 4.7
≤ 2 weeks of use 6.50 ± 0.4311.6 ± 10.3
2 - 4 weeks of use 4.77 ± 2.1114.1 ± 10.8
≥ 4 weeks of use 2.32 ± 1.4622.2 ± 14.2

SD: Standard Deviation

Experimental Protocols

Protocol 1: Assessment of Tolerance Development to Roxatidine Using 24-Hour Intragastric pH Monitoring

1. Objective: To determine if tolerance develops to the acid-suppressing effects of Roxatidine after a period of continuous daily administration.

2. Study Design: A prospective, single-center study.

3. Subject Population: Healthy volunteers or patients with a history of acid-related disorders. Subjects should abstain from any other acid-modifying medications for a specified washout period (e.g., 7 days) before the study.

4. Materials:

  • Roxatidine acetate tablets (e.g., 75 mg or 150 mg)
  • Placebo tablets
  • 24-hour ambulatory pH monitoring system (including pH catheter and data logger)
  • Standardized meals
  • pH calibration buffers (pH 4.0 and 7.0)

5. Procedure:

  • Baseline pH Monitoring (Day 0):
  • Subjects fast overnight.
  • The pH catheter is calibrated using standard buffers.
  • The catheter is passed transnasally and positioned in the stomach (e.g., 10 cm below the lower esophageal sphincter).
  • 24-hour pH recording is initiated.
  • Subjects consume standardized meals at specific times.
  • After 24 hours, the catheter is removed, and data is downloaded.
  • Treatment Period (Day 1 to Day 28):
  • Subjects are randomized to receive either Roxatidine or placebo at a fixed time each day (e.g., 150 mg at bedtime).
  • Repeat pH Monitoring:
  • 24-hour pH monitoring is repeated on Day 1 and Day 28 of the treatment period, following the same procedure as the baseline measurement.
  • (Optional) Plasma Gastrin Measurement:
  • Blood samples are collected at baseline and on the days of pH monitoring to measure plasma gastrin levels.

6. Data Analysis:

  • The primary endpoint is the median 24-hour intragastric pH.
  • Compare the median 24-hour pH on Day 1 versus Day 28 within the Roxatidine group. A statistically significant decrease in pH on Day 28 suggests tolerance.
  • Compare the pH values between the Roxatidine and placebo groups at each time point to confirm the drug's effect.
  • Analyze nocturnal (e.g., 10 PM to 6 AM) and daytime pH separately.
  • Correlate changes in pH with plasma gastrin levels.

Visualizations

G cluster_parietal_cell Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen Histamine Histamine Histamine->H2R Binds to Roxatidine Roxatidine Roxatidine->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells.

G Start Start Experiment Baseline Day 0: Baseline 24-hr Gastric pH Monitoring Start->Baseline Randomize Randomize Subjects Baseline->Randomize RoxatidineGroup Administer Roxatidine (e.g., 150mg daily) for 28 days Randomize->RoxatidineGroup Roxatidine PlaceboGroup Administer Placebo daily for 28 days Randomize->PlaceboGroup Placebo Day1_pH_R Day 1: 24-hr Gastric pH Monitoring RoxatidineGroup->Day1_pH_R Day1_pH_P Day 1: 24-hr Gastric pH Monitoring PlaceboGroup->Day1_pH_P Day28_pH_R Day 28: 24-hr Gastric pH Monitoring Day1_pH_R->Day28_pH_R ...26 days... Analyze Analyze Data: Compare pH on Day 1 vs. Day 28 Day28_pH_R->Analyze Day28_pH_P Day 28: 24-hr Gastric pH Monitoring Day1_pH_P->Day28_pH_P ...26 days... Day28_pH_P->Analyze End End Experiment Analyze->End

Caption: Experimental Workflow for Assessing Roxatidine Tolerance.

G cluster_tolerance Potential Mechanisms of Tolerance to H2 Receptor Antagonists Roxatidine Long-term Roxatidine Administration H2_Block Sustained H2 Receptor Blockade Roxatidine->H2_Block Increase_pH Increased Gastric pH (Reduced Acidity) H2_Block->Increase_pH Receptor_Up H2 Receptor Upregulation H2_Block->Receptor_Up Cellular Response Hypergastrinemia Compensatory Hypergastrinemia Increase_pH->Hypergastrinemia Stimulates Gastrin Release Tolerance Tolerance: Diminished Acid Suppression Hypergastrinemia->Tolerance Stimulates other acid secretion pathways Receptor_Up->Tolerance Increases sensitivity to Histamine

Caption: Logical Relationship of Proposed Tolerance Mechanisms.

References

Interaction of Roxatidine acetate with antacids and other drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for roxatidine acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of roxatidine acetate with antacids and other drugs.

Frequently Asked Questions (FAQs)

Q1: Does the co-administration of antacids affect the bioavailability of roxatidine acetate?

A1: No, the co-administration of antacids does not significantly interfere with the bioavailability of roxatidine acetate.[1] Clinical studies have demonstrated that there are no pharmacokinetic interactions when roxatidine acetate is administered with antacids.[2] Researchers can proceed with protocols involving concurrent administration without expecting a change in roxatidine's absorption or disposition.[2]

Q2: How does roxatidine acetate interact with the cytochrome P450 (CYP) enzyme system?

A2: Roxatidine acetate exhibits a very low potential for clinically significant drug interactions via the cytochrome P450 system.[3][4] Unlike the first-generation H2-receptor antagonist cimetidine, which is a potent inhibitor of several CYP enzymes, roxatidine acetate has a much weaker inhibitory effect.[3][5] Studies in human liver microsomes and in vivo assessments in humans confirm that roxatidine has a lower affinity for cytochrome P-450 compared to cimetidine.[3] While the metabolism of roxatidine's later metabolites involves CYP2A6 and CYP2D6, the primary active metabolite's clearance is not dependent on microsomal enzymes.[6]

Q3: My experiment involves a drug whose absorption is pH-dependent. Will roxatidine acetate interfere with it?

A3: Yes, this is a critical consideration. Roxatidine acetate, as an H2-receptor antagonist, suppresses gastric acid secretion and increases gastric pH.[7][8] This alteration can significantly affect the absorption of other drugs.

  • Weakly Basic Drugs: The absorption of drugs that are weak bases and require an acidic environment for dissolution and absorption may be reduced. A notable example is the antifungal agent ketoconazole, whose efficacy can be diminished.[9] Concurrent administration is not recommended, but if unavoidable, roxatidine should be taken at least two hours after ketoconazole.[9]

  • Weakly Acidic Drugs: Conversely, the bioavailability of weakly acidic drugs could potentially be increased, which might lead to a higher risk of adverse events.[10]

It is essential to evaluate the physicochemical properties of any co-administered drug to anticipate potential pH-dependent interactions.

Q4: I am designing a clinical study. Are there known interactions between roxatidine acetate and common drugs like warfarin, theophylline, or benzodiazepines?

A4: Based on available clinical data, roxatidine acetate does not have clinically significant pharmacokinetic interactions with several commonly used drugs. Studies have shown no interference with the clearance or bioavailability of:

  • Warfarin[2][5]

  • Theophylline[1][2]

  • Propranolol[1][2][11]

  • Diazepam and its metabolite, desmethyldiazepam[1][2]

  • Antipyrine (a probe for hepatic enzyme activity)[1][2][11]

This favorable interaction profile suggests that roxatidine acetate can be co-administered with these agents without the need for dose adjustments.[5]

Troubleshooting Guide

Issue: Unexpected variability in the absorption of a co-administered weakly basic drug.
  • Possible Cause: Gastric pH elevation by roxatidine acetate is likely reducing the solubility and absorption of your test compound.[10]

  • Troubleshooting Steps:

    • Stagger Dosing: Administer the pH-sensitive drug at least two hours before roxatidine acetate to allow for absorption in a more acidic environment.[9]

    • pH-Controlled Dissolution Studies: Conduct in vitro dissolution tests for your compound at various pH levels (e.g., pH 1.2, 4.5, 6.8) to quantify the effect of pH on its solubility.

    • Administer with an Acidic Beverage: For certain drugs like itraconazole, administration with a cola beverage has been suggested to counteract the pH increase caused by H2 antagonists.[9]

Issue: Observing reduced efficacy of roxatidine acetate in subjects with a history of H2 blocker use.
  • Possible Cause: Tolerance, or tachyphylaxis, can develop with regular, long-term use of H2-receptor antagonists.

  • Troubleshooting Steps:

    • Review Subject History: Screen subjects for prior and current use of any acid-suppressing medications, including H2 blockers and proton pump inhibitors (PPIs).

    • Washout Period: Institute an adequate washout period for subjects who have been on chronic H2 blocker therapy before initiating the experimental protocol.

    • Monitor Gastric pH: A study showed that regular H2 antagonist treatment for more than two weeks may lead to tolerance.[12] Consider direct measurement of gastric pH to confirm the pharmacodynamic effect of roxatidine in your study population.

Data Presentation: Summary of Interaction Studies

Table 1: Interaction of Roxatidine Acetate with Antacids

Parameter Roxatidine Acetate (150 mg) Alone Roxatidine Acetate (150 mg) + Antacid % Change Significance
AUC (ng·h/mL) Data not specified Data not specified No significant change Not Significant
Cmax (ng/mL) Data not specified Data not specified No significant change Not Significant
tmax (h) Data not specified Data not specified No significant change Not Significant

Source: Based on qualitative statements from studies indicating no interference in bioavailability.[1][2]

Table 2: Comparative Effect of Roxatidine Acetate and Cimetidine on Hepatic Drug Metabolism

Drug/Parameter Roxatidine Acetate Effect Cimetidine Effect Reference
Antipyrine Clearance No significant change Significant reduction [1][11]
Propranolol Clearance No significant change Significant reduction [1][11]
Warfarin Clearance No significant change Significant reduction [2][5]
Theophylline Clearance No significant change Significant reduction [1][2]
Urinary 6β-OHF/17-OHCS Ratio No significant change 25-35% decrease [3]

This table summarizes the outcomes of multiple interaction studies. Roxatidine acetate consistently shows a lack of significant interaction compared to the known inhibitory effects of cimetidine.

Experimental Protocols

Protocol 1: In Vivo Assessment of CYP Inhibition Potential (Human Study)
  • Objective: To compare the effect of roxatidine acetate and a known inhibitor (cimetidine) on the hepatic oxidative capacity.

  • Study Design: A randomized, placebo-controlled, crossover study in healthy volunteers.

  • Methodology:

    • Subjects: Healthy male volunteers with normal renal and hepatic function.

    • Treatment Arms:

      • Roxatidine Acetate: 150 mg/day for a specified period (e.g., 7 days).

      • Cimetidine: 800 mg/day for the same period.

      • Placebo.

    • Sample Collection: Collect 24-hour urine samples at baseline and on the final day of each treatment period.

    • Analysis: Measure the urinary concentrations of 6β-hydroxycortisol (6β-OHF) and 17-hydroxycorticosteroids (17-OHCS) using High-Performance Liquid Chromatography (HPLC).

    • Endpoint: Calculate the ratio of 6β-OHF to 17-OHCS. A significant decrease in this ratio indicates inhibition of CYP3A4-mediated metabolism.[3]

Protocol 2: Pharmacokinetic Interaction with a pH-Sensitive Drug (e.g., Ketoconazole)
  • Objective: To determine the effect of roxatidine acetate-induced gastric pH changes on the pharmacokinetics of an orally administered pH-dependent drug.

  • Study Design: An open-label, two-period, fixed-sequence study.

  • Methodology:

    • Subjects: Healthy volunteers.

    • Period 1 (Control): Administer a single oral dose of ketoconazole (e.g., 200 mg) with water after an overnight fast.

    • Period 2 (Interaction): Pre-treat subjects with roxatidine acetate (e.g., 75 mg twice daily) for 3 days. On the fourth day, administer a single oral dose of ketoconazole concurrently with the morning dose of roxatidine acetate.

    • Sample Collection: Collect serial blood samples over 24 hours in both periods.

    • Analysis: Measure plasma concentrations of ketoconazole using a validated LC-MS/MS method.

    • Endpoint: Compare the key pharmacokinetic parameters (AUC, Cmax, tmax) of ketoconazole with and without roxatidine acetate co-administration.

Visualizations

G cluster_0 Metabolism of Roxatidine Acetate and its Metabolites ROX Roxatidine Acetate (Prodrug) M1 M-1 (Roxatidine) Active Metabolite ROX->M1 Esterases (Intestine, Plasma, Liver) M4 M-4 M1->M4 S9 Fraction Enzymes (Non-microsomal) M5 M-5 M4->M5 CYP2A6 M2_M3 M-2 & M-3 (Metabolites) M5->M2_M3 CYP2D6

Caption: Metabolic pathway of roxatidine acetate.

G cluster_1 Workflow for a Drug-Drug Interaction Study start Subject Screening & Enrollment period1 Period 1: Administer Drug A (Control) start->period1 pk_sampling Serial Blood Sampling period1->pk_sampling washout Washout Period period2 Period 2: Administer Drug A + Drug B (Interaction) washout->period2 period2->pk_sampling bioanalysis Bioanalysis (e.g., LC-MS/MS) pk_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax) bioanalysis->pk_analysis pk_analysis->washout Crossover Design stat_analysis Statistical Comparison (Control vs. Interaction) pk_analysis->stat_analysis end Report Findings stat_analysis->end

Caption: Experimental workflow for a crossover drug interaction study.

G cluster_2 Mechanism of pH-Dependent Drug Interaction Roxa Roxatidine Acetate H2R Parietal Cell H2-Receptor Roxa->H2R Blocks Acid Gastric Acid Secretion Roxa->Acid Inhibits H2R->Acid Stimulates pH Increased Gastric pH (Decreased Acidity) Acid->pH Leads to Sol Solubility & Dissolution pH->Sol Decreases Drug Weakly Basic Drug (e.g., Ketoconazole) Drug->Sol Requires Low pH for Abs Drug Absorption Sol->Abs Decreases Effect Reduced Bioavailability & Efficacy Abs->Effect Leads to

Caption: Logic of pH-dependent interaction with weakly basic drugs.

References

Validation & Comparative

A Head-to-Head Comparison of Roxatidine and Famotidine on Nocturnal Gastric Juice Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two histamine H2-receptor antagonists, roxatidine and famotidine, with a specific focus on their effects on nocturnal gastric juice secretion. The information presented is supported by experimental data from clinical research to assist in evaluating these therapeutic agents.

Executive Summary

Both roxatidine and famotidine are effective in reducing nocturnal gastric juice secretion by competitively blocking histamine H2 receptors on gastric parietal cells. However, clinical data suggests that their efficacy can differ depending on the patient's underlying gastric condition. A key clinical trial directly comparing the two agents found that roxatidine was more effective in suppressing nocturnal gastric juice in patients with peptic ulcers, while famotidine showed greater efficacy in patients with no evidence of gastric disease. Furthermore, preclinical studies indicate a potential differentiating factor in their mechanism of action, with roxatidine demonstrating a capacity to stimulate gastric mucus secretion and synthesis, a property not observed with famotidine.

Data Presentation: Quantitative Comparison of Nocturnal Gastric Juice Secretion

The following tables summarize the quantitative data from a key comparative study by Tanioka and Kaga (1996), which evaluated the effects of a single nighttime dose of roxatidine (75 mg) and famotidine (20 mg) on nocturnal gastric juice secretion over a 12-13 hour period.[1]

Table 1: Mean Nocturnal Gastric Juice Secretion (12-13 hours)

Treatment GroupNumber of Patients (n)Mean Gastric Juice Secretion (mL)
Roxatidine11516.1
Famotidine11319.9
Placebo11149.5

Source: Tanioka and Kaga, 1996[1]

Table 2: Suppression of Nocturnal Gastric Juice Secretion by Patient Condition

Patient ConditionRoxatidine Suppression (%)Famotidine Suppression (%)
Gastric Ulcer8237
Duodenal Ulcer7139
Gastritis7064
No Evidence of Disease6886

Source: Tanioka and Kaga, 1996[1]

Experimental Protocols

The primary clinical data cited in this guide is from a randomized, controlled trial comparing roxatidine, famotidine, and a placebo.[1]

Study Design: Adult patients with symptoms of gastric disease were randomly assigned to one of three groups: roxatidine, famotidine, or placebo.[1]

  • Roxatidine Group: 115 patients received a single oral dose of 75 mg of roxatidine at 9 pm.[1]

  • Famotidine Group: 113 patients received a single oral dose of 20 mg of famotidine at 9 pm.[1]

  • Placebo Group: 111 patients received a placebo at 9 pm.[1]

Measurement of Nocturnal Gastric Juice Secretion: 12 to 13 hours after administration of the assigned treatment, the volume of gastric juice was measured using gastric X-ray films.[1] While the specific details of the radiographic assessment are not extensively described in the publication, this method likely involves the use of a contrast agent to visualize and quantify the fluid volume within the stomach.[1]

Mandatory Visualizations

Signaling Pathways

Both roxatidine and famotidine are competitive antagonists of the histamine H2 receptor.[2][3][4] By blocking this receptor on gastric parietal cells, they inhibit the histamine-stimulated pathway of gastric acid secretion.[4][5][6][7][8] However, some studies suggest that roxatidine may have an additional, independent effect on gastric mucosal protection by stimulating mucus secretion and synthesis, a mechanism not attributed to famotidine.[9][10]

cluster_ParietalCell Gastric Parietal Cell cluster_Drugs H2 Receptor Antagonists cluster_MucosalCell Gastric Mucosal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes Roxatidine Roxatidine Roxatidine->H2R Competitively Blocks Famotidine Famotidine Famotidine->H2R Competitively Blocks Mucus Mucus Secretion & Synthesis Roxatidine_effect->Mucus Stimulates (Roxatidine Only) G cluster_workflow Experimental Workflow: Tanioka and Kaga (1996) start Patient Recruitment (n=339 with gastric symptoms) randomization Randomization start->randomization rox_group Roxatidine Group (n=115) 75 mg at 9 pm randomization->rox_group Group 1 fam_group Famotidine Group (n=113) 20 mg at 9 pm randomization->fam_group Group 2 placebo_group Placebo Group (n=111) randomization->placebo_group Group 3 measurement Measurement of Gastric Juice (12-13 hours post-dose) via Gastric X-ray Films rox_group->measurement fam_group->measurement placebo_group->measurement analysis Data Analysis and Comparison measurement->analysis

References

A Comparative Analysis of Roxatidine and Ranitidine for the Management of Duodenal Ulcers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data reveals that roxatidine acetate, a newer histamine H2-receptor antagonist, demonstrates comparable efficacy and safety to the widely-used ranitidine in the treatment of duodenal ulcers. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Multiple randomized, double-blind clinical trials have established that roxatidine is as effective as ranitidine in promoting the healing of duodenal ulcers. Healing rates between the two drugs are statistically similar at key treatment intervals of 4, 6, and 8 weeks. Both medications are well-tolerated with a similar profile of mild and transient adverse effects.

Mechanism of Action

Both roxatidine and ranitidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, they inhibit the binding of histamine, which in turn suppresses the production of gastric acid. This reduction in gastric acidity provides a more favorable environment for the healing of duodenal ulcers.

The signaling pathway for histamine H2 receptor-mediated acid secretion involves the activation of a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased cAMP levels then activate Protein Kinase A (PKA), which ultimately leads to the activation of the H+/K+ ATPase (proton pump) responsible for secreting hydrogen ions into the gastric lumen.[1] Roxatidine and ranitidine interrupt this cascade at the initial receptor level.

H2 Receptor Signaling Pathway cluster_cell Parietal Cell cluster_antagonists Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen Roxatidine Roxatidine Roxatidine->H2R Blocks Ranitidine Ranitidine Ranitidine->H2R Blocks

Figure 1: Mechanism of Action of Roxatidine and Ranitidine.

Comparative Efficacy: Duodenal Ulcer Healing Rates

Clinical trials have consistently demonstrated that roxatidine and ranitidine have comparable efficacy in healing duodenal ulcers. The following tables summarize the healing rates observed in several key studies.

Study (Roxatidine vs. Ranitidine)Treatment DurationRoxatidine Healing RateRanitidine Healing Rate
Multicenter Study[2]4 weeks88% (73/83)84% (74/88)
Singapore Multicentre Study[3]4 weeks73.6%72.2%
Acute Treatment Study[4]4 weeks71% - 83%69% - 84%
Multicenter Study[2]6 weeksNot ReportedNot Reported
Singapore Multicentre Study[3]8 weeks92%83.3%

Table 1: Duodenal Ulcer Healing Rates at 4, 6, and 8 Weeks.

Safety and Tolerability

Both roxatidine and ranitidine are generally well-tolerated by patients. The incidence of adverse events is low and the side effects are typically mild and transient.

Adverse EventRoxatidine IncidenceRanitidine Incidence
HeadacheReportedReported
DiarrheaReportedReported
DizzinessReportedReported
Rash1 case6 of 8 cases

Table 2: Comparative Incidence of Common Adverse Events.[5]

In a multicenter study, no serious adverse events were reported for either roxatidine or ranitidine.[2] Another study also reported no significant adverse effects for either drug.[3]

Experimental Protocols

The clinical trials comparing roxatidine and ranitidine for duodenal ulcer treatment have followed a robust and standardized methodology.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_assessment Assessment cluster_endpoints Endpoints Inclusion Inclusion Criteria: - Endoscopically proven  duodenal ulcer Randomization Randomization to Treatment Groups Inclusion->Randomization Exclusion Exclusion Criteria: - Varies by study, often includes  severe concomitant illness Exclusion->Randomization Blinding Double-blinding (Patient and Investigator) Randomization->Blinding Roxatidine Roxatidine Acetate (e.g., 150 mg daily) Blinding->Roxatidine Ranitidine Ranitidine (e.g., 300 mg daily) Blinding->Ranitidine Endoscopy Endoscopic Evaluation of Ulcer Healing Roxatidine->Endoscopy AdverseEvents Monitoring of Adverse Events Roxatidine->AdverseEvents Ranitidine->Endoscopy Ranitidine->AdverseEvents Primary Primary Endpoint: Ulcer healing rate at specified time points (e.g., 4, 6, 8 weeks) Endoscopy->Primary Secondary Secondary Endpoints: - Pain relief - Antacid consumption - Safety and tolerability AdverseEvents->Secondary

Figure 2: Generalized Experimental Workflow for Comparative Clinical Trials.
Key Methodological Components:

  • Patient Selection: Participants are typically adults with endoscopically confirmed active duodenal ulcers.[2][3]

  • Randomization and Blinding: Patients are randomly assigned to receive either roxatidine or ranitidine in a double-blind fashion, meaning neither the patients nor the investigators know which treatment is being administered.[2][3] This minimizes bias in the assessment of outcomes.

  • Dosing Regimens: Common daily dosages used in comparative studies are 150 mg of roxatidine acetate and 300 mg of ranitidine.[2][3][4]

  • Efficacy Assessment: The primary measure of efficacy is the healing of the duodenal ulcer, which is confirmed by endoscopic examination at predetermined intervals (e.g., 4, 6, and 8 weeks).[3][4]

  • Safety Assessment: Safety is evaluated through the monitoring and reporting of all adverse events, as well as through laboratory tests.[5]

Conclusion

References

A Comparative Analysis of Roxatidine and Other H2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of roxatidine, a histamine H2 receptor antagonist, with other widely used agents in its class, including cimetidine, ranitidine, famotidine, and nizatidine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the relative efficacy of these compounds supported by experimental data and methodologies.

Unveiling the Potency Landscape of H2 Receptor Antagonists

Histamine H2 receptor antagonists are a cornerstone in the management of acid-related gastrointestinal disorders. They exert their therapeutic effect by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. While all drugs in this class share a common mechanism of action, they exhibit notable differences in their potency and clinical efficacy.

Roxatidine acetate, a pro-drug that is rapidly converted to its active metabolite roxatidine, has demonstrated significant potency in both preclinical and clinical settings. Pharmacodynamic studies have indicated that roxatidine acetate is a potent inhibitor of gastric acid secretion.[1] In animal models, it has been shown to be 4 to 6 times more potent than cimetidine.[1] Clinical trials have further established that roxatidine acetate administered at 75 mg twice daily is comparable in efficacy to 150 mg of ranitidine twice daily for the treatment of duodenal and gastric ulcers.[2]

Subsequent research has provided more nuanced in vitro comparisons. For instance, studies on isolated guinea pig parietal cells have allowed for the determination of pA2 values, a measure of antagonist potency. These studies indicate that roxatidine has a potency similar to or slightly greater than ranitidine.[3] Famotidine is generally considered the most potent H2 receptor antagonist on a weight basis, being approximately eight times more potent than ranitidine and 40 times more potent than cimetidine.[4][5] Nizatidine's potency is often cited as being similar to that of ranitidine.

Quantitative Comparison of H2 Receptor Antagonist Potency

To facilitate a clear comparison, the following table summarizes the available quantitative data on the potency of roxatidine and other major H2 receptor antagonists. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 values represent the concentration of an antagonist that inhibits a specific response (e.g., histamine-stimulated acid secretion) by 50%.

H2 Receptor AntagonistpA2 ValueIC50 (µM)Relative Potency (vs. Cimetidine=1)
Roxatidine 7.03 - 7.14[3]3.2 (as acetate)[3]~4-6[1]
Cimetidine ~6.0 - 6.5~0.8 - 1.01
Ranitidine 6.83 - 7.2[3]~0.1 - 0.2~4-10
Famotidine ~7.5 - 8.5~0.01 - 0.04~20-60
Nizatidine ~6.7 - 7.2~0.1 - 0.3~4-10

Note: The values presented are compiled from various sources and may vary depending on the experimental model and conditions.

Experimental Protocols

The determination of the relative potency of H2 receptor antagonists relies on a variety of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Assays

1. Radioligand Binding Assay: This assay directly measures the affinity of a compound for the H2 receptor.

  • Objective: To determine the inhibition constant (Ki) of H2 receptor antagonists.

  • Materials:

    • Cell membranes prepared from tissues or cell lines expressing the histamine H2 receptor (e.g., guinea pig brain or transfected cell lines).

    • Radioligand: [3H]-tiotidine, a potent H2 receptor antagonist.

    • Test compounds (roxatidine, cimetidine, ranitidine, famotidine, nizatidine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of [3H]-tiotidine with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Inhibition of Histamine-Stimulated Acid Secretion in Isolated Parietal Cells: This functional assay assesses the ability of antagonists to inhibit a physiological response to histamine.

  • Objective: To determine the IC50 and pA2 values of H2 receptor antagonists.

  • Materials:

    • Isolated and enriched parietal cells from guinea pig gastric mucosa.

    • [14C]-aminopyrine (a weak base that accumulates in acidic spaces).

    • Histamine.

    • Test compounds.

    • Physiological buffer solution.

  • Procedure:

    • Isolate parietal cells from guinea pig gastric mucosa using enzymatic digestion (e.g., with collagenase and pronase).

    • Pre-incubate the isolated parietal cells with varying concentrations of the H2 receptor antagonist.

    • Stimulate the cells with a fixed concentration of histamine in the presence of [14C]-aminopyrine.

    • After a defined incubation period, separate the cells from the medium by centrifugation.

    • Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

    • The IC50 value is determined as the antagonist concentration that causes a 50% reduction in histamine-stimulated [14C]-aminopyrine accumulation.

    • For pA2 value determination (Schild analysis), concentration-response curves to histamine are generated in the absence and presence of multiple fixed concentrations of the antagonist. The dose-ratios are then used to construct a Schild plot.

In Vivo Assay

1. Inhibition of Histamine-Induced Gastric Acid Secretion in Anesthetized Rats: This model allows for the assessment of antagonist potency in a whole-animal system.

  • Objective: To determine the in vivo potency (e.g., ED50) of H2 receptor antagonists.

  • Materials:

    • Anesthetized rats (e.g., with urethane).

    • Surgical equipment for gastric perfusion.

    • Histamine.

    • Test compounds.

    • pH meter and titration equipment.

  • Procedure:

    • Anesthetize the rat and cannulate the esophagus and duodenum for gastric perfusion.

    • Perfuse the stomach with a saline solution at a constant rate.

    • Collect the perfusate and measure the basal acid output by titration with a standard base (e.g., NaOH).

    • Administer a continuous intravenous infusion of histamine to induce a sustained level of gastric acid secretion.

    • Once a stable stimulated acid output is achieved, administer the H2 receptor antagonist (e.g., intravenously or intraduodenally).

    • Continue to collect the perfusate and measure the acid output at regular intervals to determine the extent and duration of inhibition.

    • The ED50, the dose of the antagonist that produces 50% of the maximal inhibition, can be calculated.

Signaling Pathways and Experimental Workflows

The biological effects of H2 receptor antagonists are a direct consequence of their interaction with the H2 receptor and the subsequent interruption of the intracellular signaling cascade.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its agonist, histamine, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This process results in the secretion of hydrogen ions into the gastric lumen. H2 receptor antagonists competitively block the initial step of this cascade by preventing histamine from binding to its receptor.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Roxatidine Roxatidine (Antagonist) Roxatidine->H2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Drives ATP ATP ATP->AC

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Workflow for Assessing H2 Receptor Antagonist Potency

The determination of the potency of an H2 receptor antagonist typically follows a structured experimental workflow, progressing from initial binding studies to functional cellular assays and finally to in vivo models.

Experimental_Workflow cluster_workflow Workflow for H2 Antagonist Potency Assessment start Start: Candidate Antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay parietal_cell_assay Isolated Parietal Cell Assay (Determine IC50 & pA2) binding_assay->parietal_cell_assay in_vivo_assay In Vivo Gastric Secretion Model (Determine ED50) parietal_cell_assay->in_vivo_assay data_analysis Data Analysis & Comparison (Relative Potency) in_vivo_assay->data_analysis end End: Potency Profile data_analysis->end

References

A Comparative Guide to the Protective Effects of Roxatidine on Indomethacin-Induced Intestinal Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of roxatidine's efficacy in mitigating intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs), specifically indomethacin. The following sections present a comprehensive analysis of roxatidine's performance against other gastroprotective agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of Gastroprotective Agents

The protective effects of roxatidine and various alternative agents against indomethacin-induced intestinal injury have been evaluated in several preclinical and clinical studies. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.

Agent Dosage Key Findings Study Model
Roxatidine 75 mg bidStatistically significant reduction in gastroduodenal mucosa lesion scores compared to indomethacin alone (p < 0.004 and < 0.008 at 7 and 14 days, respectively).[1]Healthy male volunteers
Two p.o. dosesSignificantly ameliorated small intestinal injury and increased PAS-stained areas in the mucosa.[2]Rats
Cimetidine Two p.o. dosesNo significant effect on indomethacin-induced small intestinal injury.[2]Rats
Famotidine Two p.o. dosesNo significant effect on indomethacin-induced small intestinal injury.[2]Rats
10 mg, b.i.d.Incidence of gastric lesions was 25% (3/12).[3]Healthy volunteers
Misoprostol 200 µg bidDamaging score comparable to roxatidine (2.0 +/- 0.4 vs 2.1 +/- 0.7 for roxatidine).[4]Healthy volunteers
Rebamipide 100 mg, t.i.d.Incidence of gastric lesions was 17% (2/12).[3]Healthy volunteers
30 and 100 mg/kg, p.o.Significantly reduced intestinal lesion area by 41% (p<0.01) and 51% (p<0.01), respectively.[5]Rats
Omeprazole 100 mg/kgDid not protect against indomethacin-induced small bowel injury.[6][7]Rats
Lansoprazole 100 mg/kgDid not protect against indomethacin-induced small bowel injury.[6][7]Rats
Revaprazan 30 mg/kgReduced small intestinal lesion scores by approximately 50% (p=0.06) and significantly reduced bleeding (>80% reduction).[6][7]Rats
Indomethacin-PC 10 mg/kgMarkedly fewer small intestinal lesions (reduction of more than 80%; p<0.05) and significantly reduced bleeding (>80% reduction).[6][7]Rats

Experimental Protocols

The following protocols are based on methodologies described in the cited preclinical studies for evaluating the protective effects of various agents against indomethacin-induced intestinal injury.

Induction of Intestinal Injury in Rodents

A common model for inducing NSAID-related intestinal damage involves the administration of indomethacin to rats or mice.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[5][8]

  • Indomethacin Administration: Indomethacin is often dissolved in a vehicle like 0.5% carboxymethylcellulose or 1.25% sodium bicarbonate.[6][9] It can be administered orally (p.o.) by gavage or subcutaneously (s.c.).[2][9]

    • Oral Administration: A common dosage is 10 mg/kg.[5][9]

    • Subcutaneous Injection: Dosages can range from 7.5 mg/kg to 30 mg/kg, sometimes administered in two doses 24 hours apart.[8][9]

  • Assessment of Injury: Animals are typically euthanized 24 hours after the final indomethacin dose.[5][6] The small intestine is then excised for evaluation.

    • Macroscopic Evaluation: The intestine is opened along the anti-mesenteric border, and the total area of visible lesions and ulcers is measured.

    • Histological Analysis: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff [PAS] for mucus) to assess the severity of inflammation, necrosis, and mucosal damage.[2][10]

    • Biochemical Markers: Myeloperoxidase (MPO) activity can be measured as an index of neutrophil infiltration.

Treatment Protocols

The administration of the protective agents is typically done before and/or after the indomethacin challenge.

  • Roxatidine, Famotidine, and Cimetidine: In a rat model, two oral doses were administered before and after the subcutaneous injection of indomethacin.[2]

  • Rebamipide: Administered orally five times at doses of 30 and 100 mg/kg in a rat model.[5]

  • Proton Pump Inhibitors (Omeprazole, Lansoprazole) and Revaprazan: Administered orally to rats prior to indomethacin administration.[6][7]

Visualizing Experimental Design and Mechanisms

The following diagrams illustrate a typical experimental workflow for these studies and the proposed signaling pathway for roxatidine's protective action.

experimental_workflow cluster_setup Experimental Setup cluster_induction Injury Induction cluster_assessment Assessment (24h post-Indo) animal_model Rodent Model (e.g., Wistar Rats) grouping Randomized into Treatment Groups animal_model->grouping control Vehicle Control indomethacin_only Indomethacin Only roxatidine_group Roxatidine + Indomethacin alternative_group Alternative Agent + Indomethacin administer_agents Administer Protective Agents/Vehicle administer_indo Administer Indomethacin (p.o. or s.c.) administer_agents->administer_indo euthanasia Euthanasia and Tissue Collection administer_indo->euthanasia macro_eval Macroscopic Lesion Scoring euthanasia->macro_eval histo_eval Histological Analysis (H&E, PAS) euthanasia->histo_eval biochem_eval Biochemical Assays (e.g., MPO) euthanasia->biochem_eval

Caption: Experimental workflow for evaluating gastroprotective agents.

roxatidine_pathway cluster_insult Cellular Insult cluster_response Protective Mechanism of Roxatidine cluster_outcome Cellular Outcome indomethacin Indomethacin injury Intestinal Injury indomethacin->injury Induces roxatidine Roxatidine no_synthase Nitric Oxide Synthase (NOS) roxatidine->no_synthase Activates nf_kb NF-κB Pathway roxatidine->nf_kb Inhibits p38_mapk p38 MAPK Pathway roxatidine->p38_mapk Inhibits no Nitric Oxide (NO) no_synthase->no Produces mucus_production Increased Mucus Production & Secretion no->mucus_production Mediates protection Intestinal Mucosal Protection mucus_production->protection inflammation Inflammation nf_kb->inflammation Leads to p38_mapk->inflammation Leads to inflammation->injury Reduces

Caption: Proposed signaling pathway of Roxatidine's protective effect.

Mechanism of Action

Roxatidine, a histamine H2-receptor antagonist, demonstrates a protective effect on the small intestinal mucosa that appears to be distinct from its acid-suppressing properties.[2]

  • Increased Mucus Production: Unlike other H2-receptor antagonists such as cimetidine and famotidine, roxatidine has been shown to significantly increase the production and secretion of mucus in the small intestine.[2][11] This enhanced mucus layer acts as a physical barrier, protecting the mucosa from the damaging effects of indomethacin.

  • Role of Nitric Oxide (NO): The stimulatory effect of roxatidine on mucus production is mediated by endogenous nitric oxide (NO).[2] Pretreatment with an NO synthase inhibitor, N-nitro-L-arginine methyl ester (L-NAME), suppresses this effect.[2]

  • Anti-inflammatory Effects: Beyond its impact on mucus, roxatidine has demonstrated anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] This is achieved, in part, through the inhibition of the NF-κB and p38 MAPK signaling pathways, which are crucial in the inflammatory cascade.[12]

In contrast, many proton pump inhibitors (PPIs) do not show a protective effect against indomethacin-induced small intestinal injury and, in some cases, may even exacerbate the damage by altering the intestinal microbiome.[6][7][13] Other agents like rebamipide and misoprostol offer protection through different mechanisms, such as modulating intestinal microbiota and increasing prostaglandin levels, respectively.[5][14][15]

Conclusion

The available evidence suggests that roxatidine offers a significant protective effect against indomethacin-induced intestinal injury, distinguishing itself from other H2-receptor antagonists. Its unique mechanism, involving the NO-mediated enhancement of the mucosal mucus barrier and its anti-inflammatory properties, makes it a noteworthy candidate for the prevention of NSAID-induced enteropathy. While agents like revaprazan and indomethacin-phosphatidylcholine also show considerable promise, roxatidine's dual action on mucus production and inflammation provides a compelling rationale for its use. Further clinical investigation is warranted to fully elucidate its comparative efficacy and role in a clinical setting.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Roxatidine Hemioxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the operational disposal of roxatidine hemioxalate, a pharmaceutical-related compound with limited publicly available hazard data.

Core Disposal Protocol

Given the unknown potency and potential hazards of this compound, it must be managed as a hazardous waste. Adherence to the following step-by-step procedure is crucial.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including expired or unused material, as hazardous chemical waste.

    • This waste must be segregated from general laboratory trash and other waste streams. A dedicated, properly labeled hazardous waste container should be used.

  • Personal Protective Equipment (PPE):

    • Prior to handling this compound for disposal, all personnel must wear appropriate PPE. This includes, but is not limited to:

      • Tightly fitting safety goggles with side-shields.[1]

      • Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.[1][2]

      • A laboratory coat or other protective garments to prevent skin contact.[1]

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • For solid spills, carefully sweep the material to avoid creating dust and place it into the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material to contain and collect the waste, then place it in the hazardous waste container.

    • Do not allow the material to enter drains or water courses.[2]

  • Containerization and Labeling:

    • All this compound waste, including any contaminated items such as weighing paper, pipette tips, and used PPE, must be collected in a leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage:

    • The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • The recommended method for the final disposal of this compound is incineration at a permitted hazardous waste facility.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Engage a licensed hazardous material disposal company for the collection and transportation of the waste.[2] All disposal activities must be in compliance with federal, state, and local regulations.[2]

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided in the table below for easy reference.

PropertyData
CAS Number 110925-92-3[3]
Molecular Formula C19H28N2O7[3][4]
Molecular Weight 396.44 g/mol [3]
Melting Point 158-165°C[4]
Appearance White Solid
Solubility DMSO (Slightly), Water (Slightly)

Note: Toxicological and ecotoxicological data for this compound are largely unavailable.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal Actions cluster_containment Containment cluster_final_disposal Final Disposal A Identify Roxatidine Hemioxalate Waste B Wear Required PPE (Goggles, Gloves, Coat) A->B C Place Waste in a Labeled, Leak-Proof Hazardous Waste Container B->C D Store in Designated Waste Accumulation Area C->D E Arrange Pickup by a Licensed Waste Disposal Company D->E F Incinerate at a Permitted Facility E->F

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Roxatidine Hemioxalate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount. When handling active pharmaceutical ingredients (APIs) of unknown potency, such as Roxatidine Hemioxalate, a stringent and proactive approach to safety is crucial. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given that the full hazard profile of this compound is not widely documented, it should be handled as a potent pharmaceutical compound. The primary routes of exposure are inhalation, skin contact, and ingestion. Adherence to the following PPE protocols is mandatory to minimize risk.

Engineering Controls: All manipulations of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1][2] The facility's ventilation system should be designed for single-pass airflow to prevent cross-contamination.[2]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for comprehensive protection.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile), inspected prior to use. Double-gloving is recommended.Compliant with EU Directive 89/686/EEC and EN 374 standard.[3]
Body Protection Fire/flame resistant and impervious clothing, such as a disposable lab coat or gown.[1][3]cGMP-compliant gowning.[4]
Respiratory Protection For routine handling in a fume hood, respiratory protection may not be required. However, a half-face respirator should be available. For spill cleanup or situations with potential for aerosolization outside of a containment unit, a NIOSH-approved respirator is necessary.NIOSH-approved respirator.

Quantitative Exposure and Storage Data

Precise quantitative data for this compound is limited. The following table summarizes the available information and precautionary recommendations.

ParameterValueSource/Recommendation
Occupational Exposure Limit (OEL) Not EstablishedTreat as a potent compound with an OEL in the range of <10 µg/m³.[4][5]
Storage Temperature Refrigerator[4]
Physical Form White Solid[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to immediate use.

  • Preparation and Gowning: Before handling the compound, ensure all necessary PPE is donned correctly in a designated gowning area.

  • Work Area Setup: Prepare the chemical fume hood by lining the work surface with absorbent paper. All necessary equipment (spatulas, weigh boats, containers) should be placed in the hood before introducing the compound.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powder within the fume hood.

    • Use dedicated, clearly labeled equipment.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing. Cap the container securely before removing it from the fume hood.

  • Post-Handling Decontamination:

    • Wipe down all surfaces within the fume hood with an appropriate deactivating solution, followed by a neutralizing agent.[6]

    • Carefully doff PPE in the designated area to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spill Cleanup:

    • Evacuate the immediate area and restrict access.

    • Don appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area thoroughly.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[7][8][9]

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent paper, and weighing materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of it down the drain.[8]

  • Empty Containers: "Empty" containers that held the powder should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: All hazardous waste must be disposed of through a certified hazardous waste management service in compliance with local, state, and federal regulations.[3][7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Exit cluster_disposal Disposal cluster_emergency Emergency Protocol A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Doff PPE F->G H Dispose as Hazardous Waste G->H Spill Spill Occurs Spill->E Clean & Decontaminate Exposure Exposure Occurs Exposure->G Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.